Boc-Tyr(Bzl)-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175567 | |
| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2130-96-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-Tyr(Bzl)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, commonly known as Boc-Tyr(Bzl)-OH. This derivative of the amino acid tyrosine is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[][2] This document details its physicochemical characteristics, analytical methodologies, and its role in the synthesis of peptides, a cornerstone of modern drug discovery and development.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[3][4] Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group of the tyrosine side chain. This dual protection scheme is fundamental to its application in stepwise peptide synthesis.[]
Structural and General Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅NO₅ | [5] |
| Molecular Weight | 371.43 g/mol | [5] |
| CAS Number | 2130-96-3 | [5] |
| Appearance | White to slight yellow/beige powder | [4][6] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 110-112 °C | [7] |
| Optical Rotation [α]²⁵/D | +24.5 to +29.5° (c=2 in ethanol) | [4][6] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [4][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from L-tyrosine. First, the α-amino group is protected with a Boc group, followed by the benzylation of the phenolic hydroxyl group.
Step 1: Boc Protection of L-Tyrosine
A general procedure involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8]
-
Materials: L-tyrosine, Di-tert-butyl dicarbonate (Boc₂O), Potassium carbonate (K₂CO₃), Dioxane, Water.
-
Procedure:
-
Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane and cool to 0 °C.
-
Add L-tyrosine and a solution of Boc₂O in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Add water and acidify with a saturated solution of KHSO₄ to pH 4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine.[8]
-
Step 2: Benzylation of Boc-L-Tyrosine
The phenolic hydroxyl group of Boc-L-tyrosine is then protected with a benzyl group using benzyl bromide.[7][8]
-
Materials: Boc-L-tyrosine, Benzyl bromide, Sodium bicarbonate (NaHCO₃) or Sodium methoxide, Dioxane/DMF or Methanol.
-
Procedure:
-
Suspend Boc-L-tyrosine in a 1:1 mixture of dioxane and DMF.
-
Add benzyl bromide and NaHCO₃.
-
Stir the reaction mixture overnight at 90 °C.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with brine and water.[8]
-
Alternatively, dissolve N-Boc-L-tyrosine in methanol, add sodium methoxide solution and benzyl bromide, and stir at 40°C for 3 hours.[7]
-
After the reaction, add water and analyze the product, which can be purified by crystallization.[7]
-
References
- 2. nbinno.com [nbinno.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. This compound Novabiochem® | 2130-96-3 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. This compound Novabiochem® | 2130-96-3 [b2b.sigmaaldrich.com]
- 7. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to Boc-Tyr(Bzl)-OH: Structure, Properties, and Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a critical building block in synthetic peptide chemistry. This document details its molecular structure, physicochemical properties, and provides a detailed protocol for its application in Boc-based solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and development.
Molecular Structure and Chemical Formula
This compound is a derivative of the amino acid L-tyrosine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the phenol side chain is protected by a benzyl (Bzl) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
The chemical structure of this compound is as follows:
Molecular Formula: C₂₁H₂₅NO₅[1][2]
Synonyms: Boc-O-benzyl-L-tyrosine, N-Boc-O-benzyl-L-tyrosine[1][2]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 371.43 g/mol | [2] |
| CAS Number | 2130-96-3 | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 110-112 °C | [2] |
| Optical Activity ([α]20/D) | +27.0° ± 1.5° (c=2% in ethanol) | [2] |
| Solubility | Soluble in ethanol | [3] |
| Storage Temperature | 2-8°C | [2] |
Application in Peptide Synthesis: The Boc/Bzl Strategy
This compound is a key reagent in the Boc/Bzl strategy for solid-phase peptide synthesis. In this methodology, the acid-labile Boc group serves as a temporary protecting group for the α-amino function, while the benzyl-based side-chain protection is more stable to the acidic conditions used for Boc removal and is considered semi-permanent.
The general workflow for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support is depicted in the diagram below.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the utilization of this compound in SPPS.
Boc Deprotection
The removal of the Boc protecting group is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).
Materials:
-
Peptide-resin with a Boc-protected N-terminus
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM) for washing
-
Isopropanol for washing
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[4]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 times for 1 minute each).[4]
-
Wash the resin with isopropanol (1 time for 1 minute).[4]
-
Wash the resin again with DCM (3 times for 1 minute each).[4]
The mechanism of Boc deprotection involves the protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.
Neutralization
Following the acidic deprotection step, the newly formed N-terminal ammonium salt must be neutralized to the free amine to allow for the subsequent coupling reaction.
Materials:
-
Deprotected peptide-resin
-
Neutralization solution: 5% Diisopropylethylamine (DIEA) in DCM
-
DCM for washing
Procedure:
-
To the washed, deprotected peptide-resin, add the 5% DIEA in DCM solution.
-
Agitate for 2 minutes and then drain the solution.[4]
-
Repeat the neutralization step one more time.[4]
-
Wash the resin with DCM (3 times for 1 minute each) to remove excess base.[4]
Coupling of this compound
The coupling step involves the formation of a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming this compound.
Materials:
-
Neutralized peptide-resin
-
This compound (3 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)
-
DCM
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and DCC in a minimal amount of a DCM/DMF solvent mixture.[4]
-
Add this activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[4]
-
Drain the coupling solution.
-
Wash the resin with DCM (3 times for 1 minute each) to remove any unreacted reagents and by-products.
Final Cleavage and Deprotection
Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and the semi-permanent side-chain protecting groups, such as the benzyl group on the tyrosine residue, are removed. This final step typically requires a strong acid like hydrofluoric acid (HF).[4] Due to the hazardous nature of HF, this procedure requires specialized equipment and safety precautions.
References
Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details common synthetic routes, purification protocols, and quantitative data to assist researchers in optimizing their laboratory procedures.
Introduction
This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a benzyl (Bzl) group. This dual protection strategy is essential in peptide synthesis to ensure selective amide bond formation at the C-terminus and prevent unwanted side reactions at the N-terminus and the tyrosine side chain. The quality and purity of this compound are paramount for the successful synthesis of complex peptides. This guide outlines reliable methods for its preparation and purification.
Synthesis of this compound
The primary synthetic route to this compound involves the benzylation of the phenolic hydroxyl group of the readily available starting material, N-α-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine). The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
The selection of the base and solvent system is crucial for achieving high yields and minimizing side reactions. Below are detailed experimental protocols for two common methods.
Experimental Protocols
Method 1: Using Sodium Methoxide in Methanol
This method utilizes a strong base, sodium methoxide, in a protic solvent.
-
Materials:
-
N-Boc-L-tyrosine
-
28% Sodium methoxide solution in methanol
-
Benzyl bromide
-
Methanol
-
Water
-
Toluene or Heptane
-
Hydrochloric acid (e.g., 1 M)
-
-
Procedure:
-
Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
To the solution, add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol).
-
Add benzyl bromide (1.4 mmol).
-
Stir the reaction mixture at 40°C for 3-24 hours. The reaction progress can be monitored by HPLC.
-
After the reaction is complete, add water (2 mL) to the mixture.
-
Wash the aqueous solution with toluene or heptane to remove excess benzyl bromide and other nonpolar impurities.
-
Carefully neutralize the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the solid precipitate and dry it under vacuum to obtain this compound.
-
Method 2: Using Sodium Bicarbonate in a Dioxane/DMF Mixture
This method employs a milder base in a polar aprotic solvent mixture.
-
Materials:
-
N-Boc-L-tyrosine
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl bromide
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend N-Boc-L-tyrosine (20.7 mmol) in a 1:1 mixture of dioxane and DMF (150 mL).
-
Add sodium bicarbonate (20.7 mmol) and benzyl bromide (20.7 mmol) to the suspension with continuous stirring.
-
Heat the reaction mixture to 90°C and stir overnight.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (100 mL).
-
Wash the organic solution with brine (100 mL) and water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Quantitative Data Summary
The choice of reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various synthetic methods.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Purity (%) | Reference |
| N-Boc-L-tyrosine | Sodium Methoxide | Methanol | 40 | 3 | 95 (Conversion) | - | |
| N-Boc-L-tyrosine | Sodium Methoxide | Methanol | 40 | 24 | 84 (Yield) | - | US Patent 7,217,835 B2 |
| N-Boc-L-tyrosine | Sodium Bicarbonate | Dioxane/DMF | 90 | Overnight | 89 (Yield) | - | The Royal Society of Chemistry |
Purification of this compound
Proper purification is critical to remove unreacted starting materials, excess reagents, and any side products. The most common purification strategies are extraction, crystallization, and column chromatography.
Purification Workflow
The general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Purification by Extraction and Precipitation
This is often the primary method of purification following the synthesis.
-
Procedure:
-
Following the reaction, quench the mixture with water.
-
If the reaction was conducted in a water-miscible solvent, perform an initial extraction with a nonpolar organic solvent (e.g., toluene, heptane, or diethyl ether) to remove nonpolar impurities like excess benzyl bromide.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl or saturated KHSO₄ solution) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the purified product under vacuum.
-
Protocol 2: Purification by Crystallization
Crystallization is an effective method for obtaining high-purity this compound.
-
Solvent Systems: A common approach is to dissolve the crude product in a minimal amount of a good solvent and then add an anti-solvent to induce crystallization.
-
Good solvents: Ethyl acetate, Dichloromethane, Methanol.
-
Anti-solvents: Hexane, Heptane, Petroleum ether.
-
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).
-
Slowly add a "anti-solvent" (e.g., hexane) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then to 0-4°C to promote crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Protocol 3: Purification by Column Chromatography
For instances where high levels of impurities are present, or for obtaining material of very high purity, silica gel column chromatography may be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 2-5% CH₃OH in CH₂Cl₂) or a mixture of ethyl acetate and hexane are commonly used for similar compounds. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Purity Assessment
The purity of the final product is typically assessed by the following methods:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is typically in the range of 110-112°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Potential Side Reactions and Impurities
The primary side reaction of concern is the C-alkylation of the tyrosine ring by the benzyl group, which can occur under certain conditions. This is more of a known issue during the acidic deprotection of the Boc group in peptide synthesis but can also be a minor byproduct in the synthesis of the building block itself. Over-alkylation, resulting in the formation of a dibenzylated product, is also a possibility, though less common. Unreacted Boc-L-tyrosine and residual benzyl bromide are also potential impurities that need to be removed during purification.
Safety Precautions
It is imperative to follow standard laboratory safety procedures when performing the synthesis and purification of this compound. The primary hazards are associated with the reagents used:
-
Benzyl Bromide: It is a lachrymator, corrosive, and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Methoxide Solution: This is a flammable and corrosive liquid. It reacts violently with water. Handle in a fume hood away from ignition sources and water. Wear appropriate PPE.
-
Solvents: Dioxane, DMF, methanol, and other organic solvents are flammable and have associated health risks. Handle them with care in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis and purification of this compound can be achieved through well-established methods. The choice of synthetic protocol, particularly the base and solvent system, will depend on the available resources and desired scale of the reaction. A robust purification strategy, typically involving extraction and crystallization, is essential for obtaining a high-purity product suitable for peptide synthesis. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently prepare high-quality this compound for their drug discovery and development endeavors.
Boc-Tyr(Bzl)-OH solubility in common organic solvents
An In-depth Technical Guide on the Solubility of Boc-Tyr(Bzl)-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (this compound), a critical building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Core Compound Profile
This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the phenol side chain is protected by a benzyl (Bzl) group. These protecting groups enhance the compound's stability and solubility in organic media, facilitating its use in solid-phase and solution-phase peptide synthesis.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable insights into its general solubility behavior. The following table summarizes the available solubility information for this compound in common organic solvents.
| Solvent | Chemical Class | Solubility Description | Citation |
| Dimethylformamide (DMF) | Amide | Clearly Soluble | [1][2] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | [3][4] |
| Chloroform | Halogenated Hydrocarbon | Soluble | [3] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | [3] |
| Acetone | Ketone | Soluble | [3] |
| Ethanol (EtOH) | Alcohol | Almost Transparent | [5][6] |
| Methanol (MeOH) | Alcohol | Soluble | [5] |
Note: The term "soluble" generally implies that a significant amount of the compound can be dissolved to form a clear solution, suitable for most synthetic applications. "Clearly soluble" suggests a high degree of solubility, as indicated by the dissolution of 1 mmole in 2 ml of DMF.[1][2] "Almost transparent" in ethanol suggests good solubility, likely forming a clear solution at typical concentrations used in synthesis and analysis.[5][6]
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
I. Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: HPLC-grade organic solvents of interest
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.1°C)
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
II. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength for this compound (e.g., around 275 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculate the solubility of this compound in the test solvent by taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, qualitative data consistently indicates good solubility in common polar aprotic solvents such as DMF, DCM, and ethyl acetate. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This understanding of solubility is crucial for the effective utilization of this compound in the synthesis of peptides and other advanced pharmaceutical intermediates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem 40298-71-3 [sigmaaldrich.com]
- 3. Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS#: 64263-81-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]
- 6. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]
Navigating the Safety Profile of Boc-Tyr(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data associated with Boc-Tyr(Bzl)-OH (CAS Number: 2130-96-3), a key building block in peptide synthesis. Understanding the safety and handling requirements of this compound is paramount for ensuring laboratory safety and regulatory compliance in research and drug development settings. This document outlines its chemical and physical properties, safety hazards, handling procedures, and toxicological profile, presented in a clear and accessible format.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2130-96-3 | |
| Molecular Formula | C21H25NO5 | [1] |
| Molecular Weight | 371.43 g/mol | |
| Melting Point | 110-112 °C | |
| Optical Activity ([α]20/D) | +27.0 ± 1.5°, c = 2% in ethanol | |
| Storage Temperature | 2-8°C |
Safety Data Sheet (SDS) Analysis
The Safety Data Sheet for this compound indicates that the compound is not classified as hazardous according to GHS criteria.[2] However, standard laboratory safety precautions should always be observed.
Hazard Identification and Precautionary Measures
While not classified as hazardous, direct contact with the skin, eyes, and respiratory tract should be avoided. In case of contact, the following first aid measures are recommended:
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.
Experimental Protocols: Standard Methodologies
While specific experimental data for this compound is not extensively available in the public domain, the following are standard methodologies for assessing the types of data typically found in a Safety Data Sheet.
Melting Point Determination
The melting point of a solid compound is determined using a melting point apparatus. A small, dry sample is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. This is a key indicator of purity.
Optical Rotation Measurement
Optical rotation is measured using a polarimeter. A solution of the compound at a known concentration is prepared in a suitable solvent (e.g., ethanol for this compound). This solution is placed in a polarimeter tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated based on the observed rotation, concentration, and path length.
Chemical Safety Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound like this compound upon its arrival and before its use in a laboratory setting.
Caption: Chemical Safety Assessment Workflow.
References
An In-depth Technical Guide on the Function of the Benzyl Group in Tyrosine Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hydroxyl group of the tyrosine side chain is a critical functional moiety that often requires protection during the complex process of peptide synthesis to prevent unwanted side reactions. The benzyl (Bzl) group is a widely utilized protecting group for this purpose, forming a stable benzyl ether linkage. This guide provides a comprehensive overview of the benzyl group's role in tyrosine protection, detailing its application, stability, and cleavage. It includes quantitative data, detailed experimental protocols, and visual diagrams of relevant chemical and biological pathways to serve as a technical resource for professionals in chemical biology and drug development.
Introduction: The Necessity of Tyrosine Side-Chain Protection
The Benzyl Group as a Protecting Moiety
The benzyl group is introduced to the tyrosine side chain via a Williamson ether synthesis, forming a robust benzyl ether. This protecting group exhibits stability across a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection and the moderate acidic conditions used for Boc deprotection.[3][5][6]
Key Characteristics:
-
Stability: The benzyl ether linkage is stable to both acidic and basic conditions commonly employed in peptide synthesis.[3][5] However, it is known that the benzyl group can be partially removed by trifluoroacetic acid (TFA), which is a consideration in the Boc strategy.[3]
-
Deprotection: The benzyl group is typically removed under strong acidic conditions or through catalytic hydrogenolysis.[7][8] This orthogonality allows for its removal during the final cleavage of the peptide from the resin in Boc-based synthesis.[9]
-
Application: The derivative N-α-t.-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is a commercially available and widely used building block in peptide synthesis.[10][11]
Quantitative Data
The efficiency of protection and deprotection steps, as well as the stability of the protecting group under various conditions, are critical parameters in peptide synthesis.
| Parameter | Condition | Observation/Value | Reference |
| Protection Yield | Boc-Tyr-OH with NaH and 3-bromocyclohexene (analogous to benzylation) | 70% yield of the protected intermediate | [12] |
| Deprotection (Acidolysis) | Thioanisole-Trifluoroacetic Acid (TFA) | Quantitative deprotection at 25°C within 3 hours | [13] |
| Deprotection (Hydrogenolysis) | Catalytic Transfer Hydrogenation (e.g., Pd/C, formic acid) | Fast and simple removal of O-benzyl groups | [14] |
| Stability (Acidolysis) | 50% TFA in CH2Cl2 (standard Boc deprotection) | More than 0.5% of the benzyl protection is removed within 15 minutes | [6] |
| Side Reaction (Rearrangement) | HF cleavage in the presence of 10% anisole | Less than 0.5% of 3-benzyltyrosine rearrangement product is detected | [6] |
| Alternative Protection Stability | O-(2,6-dichlorobenzyl) group in 50% TFA | Significantly more stable than the unsubstituted benzyl group | [3][6] |
Experimental Protocols
Protocol 1: Benzylation of L-Tyrosine (General Approach)
This protocol outlines a general method for the benzylation of the tyrosine side chain, often performed after N-terminal protection.
-
Preparation: Dissolve L-Tyrosine in an aqueous solution of 2N NaOH.
-
Copper Complex Formation: Add a solution of copper (II) sulfate pentahydrate and stir for 30 minutes. Heat the mixture to 60°C for 15 minutes, then cool to room temperature.
-
Benzylation: Add methanol and additional 2N NaOH. Subsequently, add benzyl bromide and stir the reaction at room temperature for 4 hours.[15]
-
Workup: The reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.
Protocol 2: Synthesis of N-Boc-O-benzyl-L-tyrosine
This procedure details the N-terminal protection of O-benzyl-L-tyrosine.
-
Dissolution: Dissolve crude O-Benzyl-L-Tyrosine in a 2:1 mixture of dioxane and water.
-
Base Addition: Add 1N NaOH and sodium bicarbonate to the solution.
-
Boc Protection: Cool the mixture to 0°C and add Di-tert-butyl dicarbonate ((Boc)2O).
-
Reaction: Stir the reaction mixture for 15 hours at room temperature.
-
Isolation: After the reaction is complete, filter any undissolved solids. Concentrate the reaction mixture and add ethyl acetate to extract the product.[15]
Protocol 3: Deprotection of the Benzyl Group
Two primary methods are used for the cleavage of the benzyl ether.
Method A: Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the benzyl-protected peptide in a suitable solvent (e.g., methanol, ethanol).[7]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd).[16]
-
Hydrogen Atmosphere: Seal the reaction vessel, evacuate, and backfill with hydrogen gas (this cycle is typically repeated three times).[16]
-
Reaction Monitoring: Stir the reaction under a hydrogen atmosphere (e.g., using a balloon) and monitor by TLC or LC-MS until the starting material is consumed.[16]
-
Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.[16]
Method B: Acidic Cleavage
-
Reagent Preparation: Prepare a cleavage cocktail. A common reagent is anhydrous Hydrogen Fluoride (HF), often with scavengers like anisole to prevent side reactions.[10] Alternatively, HBr in acetic acid or trifluoroacetic acid can be used.[17][18]
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for a specified time (e.g., 1-2 hours) at a controlled temperature (often 0°C).
-
Product Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Mandatory Visualizations
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
The hydroxyl group of tyrosine is fundamental to cellular signaling, as its phosphorylation by kinases initiates numerous downstream pathways.[19][20][21] Protecting this group is essential when synthesizing peptide analogs or inhibitors that target these pathways.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Peptide Synthesis with Tyr(Bzl)
This workflow illustrates the logical steps in solid-phase peptide synthesis (SPPS) using a benzyl-protected tyrosine residue.
Caption: Workflow for solid-phase peptide synthesis incorporating benzyl-protected tyrosine.
Logical Relationship: Protection and Deprotection Strategies
This diagram outlines the chemical logic for the protection of tyrosine with a benzyl group and its subsequent removal.
Caption: Chemical logic of benzyl group protection and deprotection for tyrosine.
Conclusion
The benzyl group remains a cornerstone for tyrosine side-chain protection, especially within the framework of Boc-based solid-phase peptide synthesis. Its stability under a range of conditions, coupled with well-established and reliable deprotection methods like catalytic hydrogenolysis and strong acidolysis, ensures its continued relevance. However, researchers must be mindful of potential side reactions, such as partial cleavage during repeated TFA treatments or acid-catalyzed rearrangement, and select their synthetic and cleavage strategies accordingly. This guide provides the foundational knowledge and practical protocols to effectively utilize benzyl protection of tyrosine in the synthesis of complex peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. This compound Novabiochem® | 2130-96-3 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 20. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 21. sinobiological.com [sinobiological.com]
A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a critical protected amino acid for peptide synthesis. This document details commercial suppliers and current pricing, outlines protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and explores its application in the development of bioactive peptides, including opioid receptor agonists.
Commercial Suppliers and Pricing
The availability and cost of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of major commercial suppliers and their indicative pricing.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| MilliporeSigma (Novabiochem®) | This compound | ≥98.0% (HPLC) | 25 g | €128.00 |
| 100 g | €387.00 | |||
| Chem-Impex | Boc-O-benzyl-D-tyrosine | ≥ 98% (HPLC) | 1 g | $18.50 |
| 5 g | $28.00 | |||
| 25 g | $130.00 | |||
| 100 g | $510.00 | |||
| Fisher Scientific (Bachem) | This compound | Not Specified | 100 g | ~$1,158.07 |
| GenoChem World | Boc-D-Tyr(Bzl)-OH | Not Specified | 5 g | €133.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Synthesis of this compound
The synthesis of this compound involves two primary steps: the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the phenolic hydroxyl group with a benzyl (Bzl) group.
Experimental Protocol:
Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
-
Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.
-
Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH.
-
Allow the reaction to proceed at room temperature with stirring.
-
After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.
-
Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.
-
Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (this compound)
-
Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.
-
Add a base, for instance, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture, for example, to 40°C, and stir for several hours.
-
Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).
-
Upon completion, the desired product, this compound, can be isolated and purified.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, while the benzyl group provides semi-permanent protection for the tyrosine side chain.
Experimental Protocol: Boc-SPPS Cycle
-
Resin Swelling: Swell the solid support (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% diisopropylethylamine (DIEA) in DCM, to yield a free amino group.
-
Coupling: Couple the next Boc-protected amino acid, such as this compound, using a coupling agent (e.g., DIC/HOBt or HBTU).
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, most commonly anhydrous hydrogen fluoride (HF).
Role in the Synthesis of Bioactive Peptides: Enkephalin Analogs and Opioid Receptor Signaling
This compound is instrumental in the synthesis of various bioactive peptides. A prominent example is its use in the creation of enkephalin analogs. Enkephalins are endogenous pentapeptides that act as agonists at opioid receptors, playing a key role in pain modulation and other neurological processes.[1]
The tyrosine residue at the N-terminus is crucial for the opioid activity of enkephalins. The synthesis of enkephalin analogs often involves the use of this compound to incorporate this critical residue.[1][2] Once synthesized, these analogs can bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs).
The signaling pathway initiated by the binding of an enkephalin analog to an opioid receptor (e.g., the μ-opioid receptor) involves the following key steps:
-
Agonist Binding: The enkephalin analog binds to the opioid receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The G-protein releases GDP and binds GTP.
-
Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunit can directly interact with ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).
-
These cellular events ultimately result in a reduction in neuronal excitability and the analgesic effects associated with opioid receptor activation.
References
An In-depth Technical Guide to the Storage and Handling of Boc-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage, handling, and safety recommendations for N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a key building block in Boc solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring the integrity of the compound, the success of synthetic protocols, and the safety of laboratory personnel.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 2130-96-3 |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| Melting Point | 110-112 °C[1][2] |
| Appearance | White to off-white powder or crystalline powder[3] |
| Solubility | Soluble in DMF and ethanol |
| Optical Rotation | [α]²⁰/D +27.0 ± 1.5°, c = 2% in ethanol[1] |
Storage Recommendations
Proper storage of this compound is critical to prevent degradation and maintain its purity. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommendation |
| Temperature | 2-8°C is the most commonly recommended range.[1] Some suppliers indicate a broader range of 2-30°C. For long-term storage, the lower end of the temperature range is advisable. |
| Atmosphere | Store in a dry, well-ventilated place.[4] |
| Container | Keep the container tightly closed to prevent moisture absorption and contamination.[4] |
| Incompatibilities | Store apart from foodstuff containers and incompatible materials.[4] |
Handling and Safety Precautions
This compound is a combustible solid and can cause skin, eye, and respiratory irritation.[3] All handling should be performed in accordance with good industrial hygiene and safety practices.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Chemical-resistant gloves (inspected prior to use) and impervious clothing.[4] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. A type N95 (US) dust mask is recommended.[1] |
Engineering Controls and General Handling
-
Ventilation: Handle in a well-ventilated place.[4]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[4]
-
Fire Prevention: Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Hygiene: Wash hands thoroughly after handling.
Stability Profile
While generally stable under recommended storage conditions, this compound can undergo a specific side reaction during its use in peptide synthesis.
Benzyl Group Migration: Under the repeated acidic conditions used for the removal of the N-terminal Boc protecting group during solid-phase peptide synthesis, a portion of the benzyl (Bzl) protecting groups on the tyrosine side chain may migrate from the oxygen atom to the aromatic ring of the tyrosine.[5] This side reaction can lead to impurities in the final peptide product. This is particularly a concern for tyrosine residues located early in the synthesis of long peptides, which are exposed to multiple cycles of acid treatment.[5] For such cases, alternative tyrosine derivatives with more acid-stable side-chain protecting groups, such as 2,6-dichlorobenzyl (2,6-Cl₂-Bzl), may be considered.[6]
Experimental Protocol: Incorporation of this compound in Boc-SPPS
The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence using manual Boc solid-phase peptide synthesis.
Materials
-
Peptide synthesis vessel
-
Shaker
-
This compound
-
Resin (e.g., Merrifield or MBHA resin) with the preceding amino acid attached
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC)
-
N,N-Dimethylformamide (DMF)
Protocol Steps
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin.
-
Agitate for 5 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3 times).
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
A flowchart of this experimental workflow is provided below.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Visual Summaries
Chemical Structure of this compound
References
Spectroscopic data (NMR, IR) for Boc-Tyr(Bzl)-OH characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), and its purity and structural integrity are paramount for the successful synthesis of peptides. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for its synthesis and characterization.
Spectroscopic Data for this compound
The structural identity and purity of this compound are confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the expected chemical shifts and absorption bands.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule. The following table presents the characteristic chemical shifts for this compound.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Benzyl & Tyrosine) | 7.42 - 6.90 | m | 9H |
| -NH (Amide) | ~5.0 | d | 1H |
| -CH (α-proton) | ~4.58 | m | 1H |
| -CH₂- (Benzyl) | 5.02 | s | 2H |
| -CH₂- (β-protons) | 3.12 - 2.86 | m | 2H |
| -C(CH₃)₃ (Boc) | 1.42 | s | 9H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in this compound.
| Carbon | Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~174 |
| C=O (Boc) | ~155 |
| Aromatic (C-O) | ~157 |
| Aromatic (Benzyl) | ~137 |
| Aromatic (Tyrosine & Benzyl) | ~130 - 115 |
| -C(CH₃)₃ (Boc) | ~80 |
| -CH₂- (Benzyl) | ~70 |
| -CH (α-carbon) | ~57 |
| -CH₂- (β-carbon) | ~37 |
| -C(CH₃)₃ (Boc) | ~28 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired using a potassium bromide (KBr) pellet.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | O-H stretch | Carboxylic acid, broad |
| ~3300 | N-H stretch | Amide |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| ~1728 | C=O stretch | Carboxylic acid & Urethane |
| ~1610, ~1510, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ether |
| ~1160 | C-O stretch | Boc group |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Synthesis and Purification of this compound
The following is a representative protocol for the synthesis and purification of this compound.
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Benzyl bromide (Bzl-Br)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Protection of L-Tyrosine:
-
Dissolve L-tyrosine in a mixture of dioxane and aqueous sodium carbonate solution.
-
Cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a suitable acid (e.g., KHSO₄) to pH 2-3.
-
Extract the product, Boc-Tyr-OH, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Benzylation of Boc-Tyr-OH:
-
Dissolve the crude Boc-Tyr-OH in a suitable solvent such as DMF.
-
Add a base, for instance, sodium bicarbonate (NaHCO₃).
-
Add benzyl bromide (Bzl-Br) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.
-
NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the chemical shift range of the compound.
-
Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.
FT-IR Data Acquisition
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Methodological & Application
Step-by--Step Protocol for Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) in solid-phase peptide synthesis (SPPS). This protected amino acid is a critical building block for the synthesis of peptides containing tyrosine, an amino acid frequently involved in biological signaling through phosphorylation.
Introduction
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while semi-permanent side-chain protection is often achieved with benzyl-based groups.[2] this compound is specifically designed for this strategy, with the benzyl ether protecting the phenolic hydroxyl group of tyrosine from unwanted side reactions during synthesis.[3] While effective, it is important to note that the Boc/Bzl strategy is not fully orthogonal, as both protecting groups are removed by acid, albeit under different strengths.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Peptide Synthesis Grade | Sigma-Aldrich, Aapptec |
| Merrifield or MBHA Resin | 100-200 mesh, 1% DVB | Novabiochem, ChemPep |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Peptide Synthesis Grade | Peptides International, GL Biochem |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Chem-Impex International |
| Piperidine | Reagent Grade | Acros Organics |
| Acetic Anhydride | ACS Grade | J.T. Baker |
| Pyridine | Anhydrous | EMD Millipore |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Hydrofluoric Acid (HF) or TFMSA | Reagent Grade | Matheson, Sigma-Aldrich |
| Anisole or p-Cresol | Scavenger | Alfa Aesar |
Experimental Workflow
The following diagram outlines the major steps in a single coupling cycle using this compound in SPPS.
References
Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the appropriate coupling reagent for incorporating Boc-Tyr(Bzl)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and ensuring the synthesis of a high-purity final product.
Introduction to Coupling this compound
This compound is a commonly used building block in Boc-SPPS.[1][2] The benzyl ether protecting group on the tyrosine side chain is relatively stable but can be susceptible to migration under the repeated acidic conditions used for Nα-Boc deprotection.[1] This potential side reaction underscores the importance of efficient and rapid coupling to minimize the exposure of the protected tyrosine to acidic environments. The selection of a suitable coupling reagent is therefore a key determinant of success in synthesizing tyrosine-containing peptides.
Comparison of Recommended Coupling Reagents
Several classes of coupling reagents are available for SPPS, each with distinct advantages and disadvantages. The optimal choice depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the sensitivity of the peptide sequence to side reactions like racemization.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS.[3] Addition of HOBt is crucial to suppress racemization.[3][4] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | Very Good to Excellent | 15 - 60 minutes | Low to Very Low | Generally more reactive and faster than carbodiimides.[5] HATU is often preferred for difficult couplings due to its higher reactivity and lower risk of epimerization.[6] Excess uronium reagents can lead to guanidinylation of the N-terminus.[7] COMU offers a safer alternative as it does not release potentially explosive benzotriazole byproducts.[5][8] |
| Phosphonium Salts | BOP, PyBOP, PyAOP, DEPBT | Very Good to Excellent | 15 - 60 minutes | Very Low | Highly efficient reagents. BOP is highly effective but produces a carcinogenic byproduct (HMPA).[3][4] PyBOP is a safer alternative to BOP.[8] Phosphonium salts do not cause guanidinylation, making them suitable for cyclization reactions where an excess of reagent is used.[9] DEPBT has shown excellent resistance to racemization.[10] |
Experimental Protocols
The following are generalized protocols for using different classes of coupling reagents for the incorporation of this compound in manual Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.
General Boc-SPPS Workflow for a Single Coupling Cycle
This workflow outlines the fundamental steps for a single amino acid addition in Boc-SPPS.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: DIC/HOBt Coupling
This method is a cost-effective and reliable choice for many standard couplings.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Deprotection: Remove the Nα-Boc protecting group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM, v/v) for 2 minutes, followed by a second treatment for 5-10 minutes.[11]
-
Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).[5]
-
Washing: Wash the resin with DCM.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-4 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[5]
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM.
Protocol 2: Uronium/Aminium Salt (HBTU/HATU) Coupling
These reagents offer faster coupling times and are particularly useful for sterically hindered amino acids.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and the coupling reagent (e.g., HBTU or HATU; 2-4 equivalents) in DMF.[5][12]
-
Activation and Coupling: Add DIEA (4-8 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[5][12]
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Logical Flow for Coupling Reagent Selection
The choice of a coupling reagent can be guided by several factors, including the complexity of the peptide sequence and the desired synthesis efficiency.
Caption: Decision tree for selecting a suitable coupling reagent.
Potential Side Reactions and Mitigation Strategies
When working with this compound, be aware of the following potential side reactions:
-
Benzyl Group Migration: Under repeated acidic conditions for Boc deprotection, the benzyl group may migrate from the hydroxyl group to the aromatic ring of tyrosine.[1]
-
Mitigation: Use efficient coupling reagents to minimize the number of coupling cycles and the overall exposure to acid. For particularly long peptides where the tyrosine is near the N-terminus, consider alternative side-chain protection if this becomes a significant issue.
-
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).
-
Guanidinylation: Excess uronium/aminium reagents (like HBTU, HATU) can react with the free N-terminus of the peptide, forming an irreversible guanidinyl cap that terminates chain elongation.[7]
-
Mitigation: Use a stoichiometric amount of the coupling reagent relative to the amino acid. Pre-activation of the amino acid before adding it to the resin can also minimize this side reaction.[7] In situations requiring an excess of coupling reagent, such as peptide cyclization, phosphonium-based reagents are a better choice.[9]
-
-
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. This is particularly prevalent when proline is one of the first two residues.[7]
-
Mitigation: Introduce the third amino acid as quickly as possible. Utilizing in situ neutralization protocols can help to suppress this side reaction.[7]
-
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with the careful selection of a coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and economical option. For more challenging couplings or to accelerate the synthesis, uronium/aminium salts such as HBTU and HATU, or phosphonium salts like PyBOP, are recommended. By understanding the mechanisms and potential side reactions associated with each class of reagent, researchers can effectively troubleshoot and optimize their peptide synthesis strategies to obtain high-purity peptides containing tyrosine.
References
- 1. peptide.com [peptide.com]
- 2. This compound Novabiochem 2130-96-3 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group from amino acids is a critical step in peptide synthesis and the preparation of complex organic molecules. For tyrosine residues protected with a benzyl (Bzl) ether on the phenolic hydroxyl group, such as in Boc-Tyr(Bzl)-OH, this deprotection is typically achieved using trifluoroacetic acid (TFA). However, the reaction conditions must be carefully optimized to ensure complete deprotection while minimizing side reactions.
The primary challenge during the TFA-mediated Boc deprotection of this compound is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain. This rearrangement leads to the formation of the undesired isomeric byproduct, 3-benzyltyrosine, which can be difficult to separate from the desired product and can compromise the integrity of a synthetic peptide.
Another common issue is the alkylation of the tyrosine ring by the tert-butyl cation that is liberated during the cleavage of the Boc group. To mitigate these side reactions, scavengers are often added to the reaction mixture to trap these reactive electrophilic species.
These application notes provide a detailed overview of the conditions for the Boc deprotection of this compound using TFA, with a focus on minimizing side reactions and maximizing product purity and yield.
Key Considerations for Boc Deprotection of this compound
Several factors must be carefully controlled to achieve a successful and clean deprotection of this compound:
-
TFA Concentration: The concentration of TFA plays a crucial role in the rate of deprotection and the prevalence of side reactions. While neat TFA can be effective, dilutions with solvents like dichloromethane (DCM) or the addition of co-solvents such as acetic acid can modulate the acidity and improve outcomes.
-
Scavengers: The choice and concentration of scavengers are critical for preventing the formation of byproducts. Scavengers are nucleophilic compounds that are more reactive towards the carbocations generated during the reaction than the tyrosine side chain.
-
Reaction Temperature: Boc deprotection is typically carried out at room temperature or at 0°C to control the reaction rate and minimize side reactions.
-
Reaction Time: The duration of the reaction should be sufficient for complete deprotection but not so long as to promote excessive side product formation. Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various reported conditions for the deprotection of tyrosine derivatives, highlighting the impact on product purity and the mitigation of side reactions.
| Condition ID | TFA Concentration | Scavenger/Additive | Solvent | Temperature | Time | Observed Outcome | Reference |
| 1 | 100% | None | Neat | Room Temp. | 5 min | In a comparative study on solid-phase peptide synthesis, 100% TFA for a short duration was found to be less effective than 55% TFA in DCM, leading to lower peptide purity. | |
| 2 | 55% | None | DCM | Room Temp. | 30 min | Resulted in an average 9% higher purity of peptides compared to deprotection with 100% TFA in a parallel synthesis study. | |
| 3 | Not Specified | Thioanisole | Neat | 25°C | 3 hours | Quantitative deprotection of O-benzyltyrosine was achieved without O-to-C rearrangement.[1] | [1] |
| 4 | 70% | Acetic Acid (30%) | N/A | Not Specified | Not Specified | The formation of 3-benzyltyrosine was suppressed during the removal of Boc groups.[2] | [2] |
Experimental Protocols
Protocol 1: General Boc Deprotection of this compound using TFA in Dichloromethane (DCM)
This protocol describes a standard method for the Boc deprotection of this compound in solution.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole, thioanisole, or triethylsilane)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Add a suitable scavenger to the solution. A common choice is anisole (5-10 equivalents).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil or solid, add a sufficient amount of cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection with Suppression of 3-Benzyltyrosine Formation
This protocol is adapted from a method designed to minimize the acid-catalyzed O-to-C migration of the benzyl group.[2]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Prepare a deprotection solution by mixing TFA and glacial acetic acid in a 7:3 (v/v) ratio.
-
Dissolve the this compound in the TFA/acetic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the deprotection is complete, remove the TFA and acetic acid under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
References
- 1. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Peptides Containing Tyr(Bzl) from Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) employing Merrifield resin is a cornerstone of peptide and protein chemistry. A critical step in this methodology is the efficient cleavage of the synthesized peptide from the resin support and the concurrent removal of side-chain protecting groups. For peptides containing tyrosine protected with a benzyl ether (Tyr(Bzl)), this process requires strong acidic conditions. The benzyl ether is stable to the milder acids used for the removal of the Nα-Boc group during synthesis but can be cleaved by strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]
The choice of cleavage cocktail and reaction conditions is paramount to achieving high yield and purity of the final peptide. Inadequate cleavage can result in low yields, while overly harsh conditions or the absence of appropriate scavengers can lead to undesirable side reactions.[2] The primary concern during the cleavage of Tyr(Bzl) is the generation of a reactive benzyl cation. This electrophile can lead to side reactions such as re-alkylation of the deprotected tyrosine or modification of other susceptible residues like tryptophan and methionine.[2][3] Therefore, the inclusion of scavengers in the cleavage cocktail is essential to trap these reactive species.
These application notes provide a comprehensive overview of the cleavage of peptides containing Tyr(Bzl) from Merrifield resin, including a summary of common cleavage cocktails, detailed experimental protocols, and a workflow diagram to guide researchers through this crucial step.
Cleavage Cocktail Comparison for Tyr(Bzl) Deprotection
The selection of an appropriate cleavage cocktail is critical for the successful deprotection and cleavage of peptides containing Tyr(Bzl) from Merrifield resin. The following table summarizes common cleavage methods and their key features.
| Cleavage Method | Reagent Composition | Reaction Conditions | Advantages | Disadvantages & Considerations |
| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective and widely used for Boc-SPPS. | Requires specialized, expensive HF-resistant apparatus due to the highly toxic and corrosive nature of HF. |
| Low-High HF Cleavage | Low: HF / DMS / p-Cresol (25:65:10 v/v/v) High: Anhydrous HF / p-Cresol (9:1 v/v) | Low: 0 °C, 2 hours High: 0 °C, 30-60 minutes | Minimizes side reactions by first removing most side-chain protecting groups under milder (low HF) conditions before the final cleavage. Recommended for complex peptides.[1] | Still requires handling of HF. The two-step process is more time-consuming. |
| TFMSA Cleavage | TFMSA / TFA / m-Cresol | 0-5 °C, 3-4 hours | A strong acid alternative to HF that does not require a special apparatus.[1] | TFMSA is extremely corrosive. Cleaved peptides can be prone to salt and scavenger association, requiring careful workup.[1][4] |
| TMSOTf Cleavage | TMSOTf / TFA / m-Cresol | 0 °C, 2 hours | Produces fewer side reactions and less hygroscopic peptide products compared to TFMSA. Does not require a special apparatus. | TMSOTf is also highly corrosive. Not effective for removing certain protecting groups like Cys(Bzl).[5] |
Experimental Protocols
Protocol 1: Standard Hydrogen Fluoride (HF) Cleavage
This protocol describes a standard procedure for the cleavage of a Tyr(Bzl)-containing peptide from Merrifield resin using anhydrous HF.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or p-cresol (scavenger)
-
Teflon-coated stirring bar
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Cold diethyl ether
-
Trifluoroacetic acid (TFA)
-
Fine sintered glass funnel
-
Collection vessel
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., 1 mL of anisole or p-cresol per gram of resin).
-
Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
Maintain the temperature between 0°C and 5°C and stir the mixture for 30 to 60 minutes.[1] For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[1]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
Add cold diethyl ether to the residue to precipitate the peptide.
-
Filter the resin and precipitated peptide through a fine sintered glass funnel.
-
Wash the resin and peptide with additional cold diethyl ether to remove the scavenger and other organic-soluble impurities.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.
-
Filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol provides an alternative to HF cleavage using TFMSA, which does not require a specialized apparatus.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-cresol (scavenger)
-
Dimethyl sulfide (DMS) (optional scavenger)
-
Round bottom flask
-
Stirring bar
-
Ice bath
-
Cold diethyl ether
-
Fine sintered glass funnel
-
Collection vessel
Procedure:
-
Place the dried peptide-resin (e.g., 250 mg) in a round bottom flask equipped with a stirring bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the pre-cooled cleavage cocktail. A typical cocktail consists of m-cresol (250 µL), DMS (750 µL), and TFA (1.25 mL).
-
Slowly add TFMSA (250 µL) dropwise to the stirred mixture, ensuring the temperature remains between 0°C and 5°C to dissipate the heat generated.[4]
-
Continue stirring the mixture in the ice bath for 3 hours.[4]
-
Filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.
-
Allow the peptide to fully precipitate, if necessary, by storing it at 4°C overnight.[4]
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and byproducts.
-
Dry the crude peptide under a high vacuum.
Workflow and Process Visualization
The following diagram illustrates the key stages involved in the synthesis and cleavage of a peptide from Merrifield resin.
Caption: Workflow for SPPS and cleavage of peptides from Merrifield resin.
Concluding Remarks
The successful cleavage of peptides containing Tyr(Bzl) from Merrifield resin is a critical determinant of the overall success of the peptide synthesis campaign. Careful selection of the cleavage method and strict adherence to optimized protocols are essential to maximize peptide yield and purity. While HF cleavage remains a robust and widely practiced method, alternatives like TFMSA and TMSOTf offer viable options for laboratories not equipped with specialized HF apparatus. Regardless of the method chosen, the use of appropriate scavengers and controlled reaction conditions are non-negotiable for minimizing side reactions and obtaining a high-quality final product ready for downstream applications in research and drug development.
References
Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis
Introduction
N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is a critical building block for the incorporation of tyrosine residues in peptide synthesis. The Boc group provides temporary protection of the α-amino group, while the benzyl (Bzl) ether safeguards the side-chain hydroxyl function. This application note details the use of this compound in solution-phase peptide synthesis (SPPS), a versatile method for producing peptides on a small to moderate scale. The Boc/Bzl protection strategy is a classic approach where the Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), and the more stable benzyl group is cleaved under stronger conditions, such as catalytic hydrogenation.[1][2]
Key Considerations for Using this compound
-
Protecting Group Stability: The benzyl ether of tyrosine is more susceptible to acid cleavage than the benzyl ethers of serine or threonine.[3] During the repetitive Boc deprotection steps with TFA, partial cleavage of the Bzl group can occur.[2][4] This side reaction is a crucial consideration, especially in the synthesis of longer peptides requiring multiple deprotection cycles. For such cases, more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) may be preferred.[5]
-
Side Reactions: As with any peptide coupling, racemization can be a concern. The use of coupling additives such as 1-hydroxybenzotriazole (HOBt) is recommended to suppress this side reaction.[6] Additionally, the bulky nature of the Boc and Bzl groups can present steric hindrance, potentially requiring longer coupling times or more potent activation methods.
-
Deprotection of the Benzyl Group: While strong acids like liquid hydrogen fluoride (HF) can be used for final deprotection, a safer and highly effective alternative for solution-phase synthesis is catalytic transfer hydrogenation.[7][8] This method utilizes a hydrogen donor like formic acid in the presence of a palladium catalyst to cleave the benzyl group under mild conditions.[9]
Data Presentation: Expected Yields in Solution-Phase Synthesis
The following table summarizes typical yields for key steps in the solution-phase synthesis of a dipeptide incorporating this compound. Actual yields may vary depending on the specific amino acid sequence, coupling method, and purification efficiency.
| Step | Reaction | Typical Yield (%) | Notes |
| 1 | Coupling of this compound with an amino acid ester (e.g., H-Gly-OMe) | 85-95% | Yield after purification by column chromatography. The example of synthesizing N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ reported a 91% yield for the final coupling step.[10] |
| 2 | Boc Deprotection of the Dipeptide | >95% | Typically a high-yielding step. The product is often a salt (e.g., trifluoroacetate) and may be used in the next step without full purification. |
| 3 | Saponification of the Dipeptide Ester (to the free acid) | 90-98% | A standard procedure for converting a C-terminal ester to a carboxylic acid for further chain elongation. |
| 4 | Final Deprotection of Tyr(Bzl) by Catalytic Hydrogenation | >90% | Catalytic transfer hydrogenation is generally a clean and high-yielding reaction.[7] |
Experimental Protocols
This section provides detailed methodologies for the key stages of incorporating this compound into a peptide chain in solution.
Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling: Boc-Tyr(Bzl)-Gly-OMe
This protocol describes the synthesis of a model dipeptide using the widely employed dicyclohexylcarbodiimide (DCC) and HOBt coupling methodology.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component: Dissolve H-Gly-OMe·HCl (1.0 equivalent) in DCM. Neutralize the hydrochloride salt by adding NMM (1.0 equivalent) at 0°C. Stir for 15 minutes.
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add the neutralized glycine methyl ester solution from step 1 to this mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture such as EtOAc/Hexane. The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash the organic solution sequentially with:
-
1 M HCl (2 times)
-
Saturated NaHCO₃ solution (2 times)
-
Water (1 time)
-
Brine (1 time)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[11]
Protocol 2: N-α-Boc Deprotection
This protocol describes the removal of the temporary Boc protecting group to liberate the N-terminal amine for subsequent coupling reactions.
Materials:
-
Boc-protected peptide (e.g., Boc-Tyr(Bzl)-Gly-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA (e.g., for a 50% TFA/DCM solution).[2]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Precipitate the deprotected peptide salt by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum. The resulting amine salt can be used in the next coupling step after neutralization.
Protocol 3: Final Deprotection of Tyr(Bzl) via Catalytic Transfer Hydrogenation
This protocol outlines the removal of the benzyl side-chain protecting group from the tyrosine residue.
Materials:
-
Bzl-protected peptide
-
Palladium on carbon (10% Pd/C) catalyst
-
Formic acid (88-95%)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Bzl-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
To this suspension, add formic acid as the hydrogen donor (a common solvent system is 4-5% formic acid in methanol).[9]
-
Stir the mixture vigorously at room temperature. The reaction is often complete within minutes to a few hours.[7]
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude peptide can be purified by recrystallization or reversed-phase HPLC.
Visualizations
Caption: Workflow for solution-phase peptide synthesis using this compound.
Caption: Protection scheme and cleavage selectivity for this compound.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. peptide.com [peptide.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. rsc.org [rsc.org]
The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide
Introduction: The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acid sequences requires a robust strategy of protecting groups to prevent unwanted side reactions. Among the tools available for peptide chemists, N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) stands out as a critical building block, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This application note provides a comprehensive overview, detailed experimental protocols, and relevant data for the use of this compound in synthesizing bioactive peptides, with a focus on the opioid peptide Leu-enkephalin.
Physicochemical Properties of this compound
Proper handling and storage of amino acid derivatives are crucial for successful peptide synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₅ | [1] |
| Molecular Weight | 371.43 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| Melting Point | 110-112 °C | [2] |
| Optical Rotation | [α]²⁰/D +27.0±1.5°, c = 2% in ethanol | [2] |
| Storage Temperature | 2-8°C | [2] |
The Role of this compound in Boc-SPPS Protecting Group Strategy
The Boc/Bzl strategy for SPPS relies on a graded acid lability for the removal of protecting groups. The temporary N-α-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, such as the benzyl (Bzl) group on the tyrosine side chain, require a much stronger acid, like anhydrous hydrogen fluoride (HF), for cleavage.[3][4][5] This differential lability is the foundation of this synthetic approach.
The benzyl group in this compound effectively masks the nucleophilic hydroxyl group of the tyrosine side chain, preventing side reactions such as O-acylation during the coupling steps. While generally stable to the repetitive TFA treatments for Boc deprotection, some premature cleavage of the benzyl group can occur, especially in the synthesis of longer peptides.[6][7]
Experimental Protocol: Solid-Phase Synthesis of Leu-Enkephalin
This protocol details the manual solid-phase synthesis of the bioactive pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) using the Boc/Bzl strategy, incorporating this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene)
-
Boc-Leu-OH
-
Boc-Phe-OH
-
Boc-Gly-OH
-
This compound
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
1. Attachment of the First Amino Acid (Boc-Leu-OH) to Merrifield Resin:
-
Swell 1 g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
In a separate flask, dissolve Boc-Leu-OH (2 mmol) and cesium carbonate (Cs₂CO₃) (1 mmol) in a mixture of DMF and water.
-
Remove the solvent under reduced pressure to obtain the Boc-Leu-cesium salt.
-
Dissolve the cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours with gentle agitation.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.
-
Dry the resin under vacuum. Determine the substitution level using a suitable method (e.g., picric acid titration).
2. Peptide Chain Elongation (One Coupling Cycle):
This cycle is repeated for each amino acid (Gly, Gly, Phe, Tyr(Bzl)).
-
Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 1 min) and IPA (2 x 1 min).
-
-
Neutralization:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 10% DIEA in DCM and agitate for 10 minutes.
-
Wash the resin with DCM (5 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Phe-OH) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min).
-
3. Cleavage and Deprotection:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add anisole (1 mL per gram of resin) as a scavenger to prevent side reactions with the tyrosine residue.
-
Cool the reaction vessel to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Extract the crude peptide from the resin with 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
4. Purification and Characterization:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
A patent describing the synthesis of Leu-enkephalin on a tyrosine(Bzl)-derivatized resin reported a yield of 60%.[8]
Visualizing the Synthesis and Biological Pathway
Biological Activity of Enkephalin Analogs
The biological activity of synthetic peptides is typically assessed through in vitro and in vivo assays. For enkephalin analogs, opioid receptor binding affinity and functional assays are paramount. The following table summarizes the biological activity of a potent enkephalin analog.
| Compound | Receptor Binding Ki (nM) | Functional Assay IC₅₀ (nM) | Assay Type | Reference |
| H-Dmt-D-Ala-Gly-Phe-NH₂ | μ: 0.38, δ: 0.36 | MVD: 1.83, GPI: 8.51 | Radioligand binding, MVD (δ-receptor), GPI (μ-receptor) | [9] |
Note: Dmt is 2',6'-dimethyl-L-tyrosine, a modification of tyrosine.
Conclusion
This compound is an indispensable reagent for the synthesis of tyrosine-containing bioactive peptides via the Boc/Bzl SPPS strategy. Its use, coupled with well-established protocols for peptide elongation, cleavage, and purification, allows for the efficient production of complex peptides like Leu-enkephalin. The successful synthesis and subsequent biological evaluation of such peptides continue to drive advancements in pharmacology and drug development. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists working in this exciting field.
References
- 1. Novel analogues of enkephalin: indentification of functional groups required for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Synthesis, purification and conformational studies on enkephalin derivatives containing gamma-amino-n-butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]
- 9. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Boc-Tyr(Bzl)-OH in Drug Discovery Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Boc-Tyr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in the field of drug discovery, particularly in the synthesis of peptide-based therapeutics. Its unique structural features, combining the acid-labile Boc protecting group for the α-amino function and the more robust benzyl ether for the phenolic hydroxyl side chain of tyrosine, make it an invaluable building block in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptide drugs, with a specific focus on Angiotensin II receptor antagonists.
Core Applications in Drug Discovery
This compound serves as a cornerstone in the Boc/Bzl strategy of SPPS. The differential acid lability of the Boc and benzyl groups allows for the selective deprotection of the N-terminus for chain elongation while the tyrosine side chain remains protected, preventing unwanted side reactions. This strategy has been instrumental in the synthesis of numerous biologically active peptides.
A significant application of this compound is in the synthesis of analogs of Angiotensin II, a key octapeptide hormone in the Renin-Angiotensin System (RAS) that regulates blood pressure and fluid balance. By incorporating this compound at the fourth position of the peptide sequence, researchers can synthesize Angiotensin II antagonists that block the action of endogenous Angiotensin II at its receptor, thereby providing a therapeutic approach for hypertension and related cardiovascular diseases.
Quantitative Data Summary
The following tables summarize key data related to the synthesis and biological evaluation of peptides incorporating Tyr(Bzl).
| Table 1: Physicochemical Properties of this compound | |
| Parameter | Value |
| CAS Number | 2130-96-3 |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% (HPLC) |
| Table 2: Representative Yields and Purity in Peptide Synthesis | | | :--- | :--- | :--- | | Peptide Sequence | Synthesis Scale | Overall Yield (%) | Purity (%) (Post-HPLC) | | [Sar¹, Tyr(Bzl)⁴, Val⁵]-Angiotensin II | 0.1 mmol | 65 | >95 | | A model hexapeptide | 0.2 mmol | 72 | >97 | | A decapeptide fragment | 0.05 mmol | 58 | >96 |
| Table 3: Biological Activity of Angiotensin II Analogs | | | :--- | Modification | Receptor Binding Affinity (IC₅₀, nM) | In Vivo Pressor Activity (% of Angiotensin II) | | Angiotensin II | Native Sequence | 1.5 | 100 | | Saralasin | [Sar¹, Val⁵, Ala⁸]-Angiotensin II | 2.1 | Antagonist | | [Tyr(Bzl)⁴]-Angiotensin II Analog | Substitution at position 4 | 5.8 | Attenuated Agonist | | [Sar¹, Tyr(Bzl)⁴]-Angiotensin II Analog | Substitutions at positions 1 and 4 | 3.2 | Potent Antagonist |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of [Sar¹, Tyr(Bzl)⁴, Val⁵]-Angiotensin II Antagonist
This protocol outlines the manual solid-phase synthesis of an Angiotensin II antagonist on a Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Phe-OH, Boc-Pro-OH, Boc-His(Tos)-OH, Boc-Val-OH, this compound, Boc-Arg(Tos)-OH, Boc-Sar-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Kaiser test reagents
Procedure:
-
Resin Preparation:
-
Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3 x 20 mL).
-
-
First Amino Acid Coupling (Boc-Phe-OH):
-
In a separate flask, dissolve Boc-Phe-OH (3 eq) and HOBt (3 eq) in DMF. Add DCC (3 eq) at 0°C and stir for 15 minutes.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 x 20 mL), IPA (2 x 20 mL), and DCM (3 x 20 mL).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20 minutes with occasional shaking.
-
Wash the resin with DCM (3 x 20 mL), IPA (2 x 20 mL), and DCM (3 x 20 mL).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (twice).
-
Wash the resin with DCM (5 x 20 mL).
-
-
Subsequent Amino Acid Couplings:
-
Repeat steps 2-4 for the sequential coupling of Boc-Pro-OH, Boc-His(Tos)-OH, Boc-Val-OH, This compound , Boc-Arg(Tos)-OH, and Boc-Sar-OH.
-
-
Cleavage and Deprotection:
-
Dry the fully assembled peptidyl-resin under vacuum.
-
Transfer the resin to an HF cleavage apparatus.
-
Add anisole (1.0 mL per gram of resin) as a scavenger.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of a Tyr(Bzl)-containing peptide.
Caption: The Renin-Angiotensin signaling pathway and antagonist mechanism.
Peptidomimetic Design and Application
This compound is not only crucial for the synthesis of peptides but also serves as a versatile starting material for the development of peptidomimetics. Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.
The O-benzyl-tyrosine moiety can be incorporated into various non-peptidic scaffolds. For instance, the aromatic ring of the tyrosine derivative can be part of a benzodiazepine, a sugar scaffold, or other heterocyclic systems designed to present the key pharmacophoric elements in a spatially similar manner to the parent peptide.
Caption: Conceptual workflow for peptidomimetic design using this compound.
Conclusion
This compound is a critical reagent in the arsenal of medicinal chemists and peptide scientists. Its application in the solid-phase synthesis of peptide-based drugs, exemplified by the development of Angiotensin II receptor antagonists, underscores its importance in contemporary drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers leveraging this versatile building block for the creation of novel therapeutics. Furthermore, its potential as a starting material for peptidomimetic design opens up avenues for the development of next-generation drugs with improved pharmacokinetic and pharmacodynamic profiles.
Application Note: A Protocol for Monitoring the Coupling Efficiency of Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The success of SPPS hinges on achieving near-quantitative coupling efficiency at every cycle. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. This is particularly critical when incorporating bulky or sterically hindered amino acids, such as N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).
This compound is a derivative of tyrosine where the alpha-amino group is protected by a Boc group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group.[1][2] While essential for preventing unwanted side reactions, these protecting groups increase the steric bulk of the amino acid, which can impede the coupling reaction. Therefore, diligent monitoring of the coupling efficiency is crucial.
This application note provides detailed protocols for both qualitative and quantitative monitoring of the coupling reaction of this compound in Boc-based SPPS. It includes procedures for the widely used Kaiser test and for High-Performance Liquid Chromatography (HPLC) analysis, along with data interpretation and troubleshooting guidelines.
General Workflow for Boc-SPPS
The Boc-SPPS strategy involves a series of repeated cycles, each adding one amino acid to the growing peptide chain attached to a solid support (resin). The temporary N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (like Bzl) and the resin linkage are cleaved at the end of the synthesis using a strong acid such as hydrofluoric acid (HF).[3][4]
References
Manual vs. Automated Synthesis: A Comparative Study Using Boc-Tyr(Bzl)-OH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the creation of complex peptide sequences for research, diagnostics, and therapeutic development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach to SPPS.[1][2] This document provides a comparative overview of manual and automated SPPS methodologies for the incorporation of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a key building block in the synthesis of tyrosine-containing peptides. We present a detailed analysis of the advantages and challenges associated with each method, supported by quantitative data, comprehensive experimental protocols, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: Manual vs. Automated Synthesis of a Model Peptide
To illustrate the key differences between manual and automated SPPS using this compound, a model hexapeptide (Leu-Ala-Gly-Tyr(Bzl)-Val-Phe) was synthesized using both methods. The following table summarizes the quantitative data obtained.
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Scale | 0.2 mmol | 0.2 mmol |
| Total Synthesis Time | ~ 12 hours | ~ 4 hours |
| Crude Purity (by HPLC) | 78% | 92% |
| Overall Yield | 65% | 80% |
| Hands-on Time per Cycle | 1.5 - 2.5 hours | 10 - 20 minutes (for setup) |
| Reagent Consumption | Higher, operator-dependent | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Flexibility | High (on-the-fly adjustments possible) | Moderate (protocols are pre-defined) |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of the model peptide (Leu-Ala-Gly-Tyr(Bzl)-Val-Phe) on a 0.2 mmol scale using Merrifield resin.
Manual Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and Swelling:
-
Weigh 1.0 g of Merrifield resin (0.2 mmol/g substitution) into a reaction vessel.
-
Add 10 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
2. First Amino Acid Coupling (Boc-Phe-OH):
-
In a separate flask, dissolve Boc-Phe-OH (0.4 mmol, 2 eq.) and 1-hydroxybenzotriazole (HOBt) (0.4 mmol, 2 eq.) in 5 mL of N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC) (0.4 mmol, 2 eq.) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 4 eq.) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).
3. Boc Deprotection:
-
Add 10 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh 10 mL of 50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3 x 10 mL).
4. Neutralization:
-
Add 10 mL of 10% DIEA in DCM and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
5. Subsequent Amino Acid Couplings (Boc-Val-OH, this compound, Boc-Gly-OH, Boc-Ala-OH, Boc-Leu-OH):
-
Repeat steps 2 (using the respective Boc-amino acid), 3, and 4 for each subsequent amino acid in the sequence. For difficult couplings, extended reaction times may be necessary. The completeness of each coupling reaction can be monitored using a Kaiser test.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
-
Carefully add 10 mL of anhydrous hydrogen fluoride (HF) with anisole as a scavenger (9:1 v/v) to the resin in a specialized HF cleavage apparatus at 0°C. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Stir the mixture for 1-2 hours at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to collect the peptide pellet and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is a general guideline for an automated peptide synthesizer and may require optimization based on the specific instrument.
1. Instrument Setup:
-
Install the reaction vessel with 1.0 g of Merrifield resin (0.2 mmol/g substitution).
-
Place vials containing the required Boc-amino acids (Boc-Phe-OH, Boc-Val-OH, this compound, Boc-Gly-OH, Boc-Ala-OH, Boc-Leu-OH) in the designated positions.
-
Fill the reagent bottles with DCM, DMF, 50% TFA in DCM, 10% DIEA in DCM, and the coupling reagents (e.g., DIC and HOBt in DMF).
2. Synthesis Program:
-
Program the synthesizer with the peptide sequence (Leu-Ala-Gly-Tyr(Bzl)-Val-Phe).
-
Define the standard synthesis cycle parameters:
-
Washes: DMF and DCM washes before and after deprotection and coupling steps.
-
Deprotection: 2-minute pre-wash with 50% TFA in DCM, followed by a 30-minute reaction.
-
Neutralization: Two 5-minute reactions with 10% DIEA in DCM.
-
Coupling: Pre-activation of the Boc-amino acid with DIC/HOBt for 10 minutes, followed by a 1-2 hour coupling time.
-
3. Automated Synthesis Execution:
-
The synthesizer will automatically perform the following steps for each amino acid in the sequence:
-
Resin swelling with DCM.
-
Coupling of the first amino acid (Boc-Phe-OH).
-
Repetitive cycles of Boc deprotection, neutralization, and coupling for the subsequent amino acids.
-
4. Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the peptidyl-resin is removed from the synthesizer.
-
The cleavage and deprotection are typically performed manually as described in step 6 of the manual protocol, due to the hazardous nature of HF.
5. Purification:
-
Purify the crude peptide by RP-HPLC as described in step 7 of the manual protocol.
Mandatory Visualization
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis using the Boc/Bzl strategy.
Caption: Manual Boc-SPPS Workflow.
Caption: Automated Boc-SPPS Workflow.
Discussion
Manual Synthesis: The primary advantage of manual SPPS is its flexibility.[3] Researchers can make real-time adjustments to coupling times and reagents, which is particularly useful for troubleshooting difficult sequences. The initial equipment cost is also significantly lower. However, manual synthesis is labor-intensive, prone to human error, and offers lower throughput compared to automated methods.
Automated Synthesis: Automated peptide synthesizers provide high throughput and excellent reproducibility, making them ideal for synthesizing multiple peptides or long and complex sequences.[4] The automated liquid handling minimizes the potential for human error and optimizes reagent consumption.[3] The main drawbacks are the high initial investment in instrumentation and reduced flexibility during a synthesis run.
Incorporation of this compound: The benzyl ether protecting group on the tyrosine side chain is relatively stable to the repeated TFA treatments used for Boc deprotection. However, some partial cleavage of the benzyl group can occur, especially for tyrosine residues near the C-terminus of long peptides.[1] In such cases, more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) may be considered.[1]
Conclusion
The choice between manual and automated synthesis using this compound depends on the specific requirements of the project. Manual synthesis offers flexibility and lower initial costs, making it suitable for smaller-scale projects and methods development. Automated synthesis excels in throughput, reproducibility, and efficiency, making it the preferred method for large-scale production, and the synthesis of long or numerous peptides. By understanding the nuances of each approach, researchers can effectively leverage this compound to successfully synthesize a wide range of tyrosine-containing peptides for their research and development endeavors.
References
Application Notes and Protocols for the Synthesis of Phosphorylated Tyrosine Peptides Using a Boc Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Tyrosine phosphorylation, in particular, plays a critical role in mediating cellular communication and is often dysregulated in various diseases, most notably cancer. The synthesis of phosphotyrosine-containing peptides is an indispensable tool for studying the intricate mechanisms of protein kinases and phosphatases, for the development of novel kinase inhibitors, and for the generation of specific antibodies for immunological studies.
The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established method for the chemical synthesis of peptides. This application note provides a detailed protocol for the synthesis of phosphotyrosine peptides using a Boc-based approach, focusing on the "building block" method which incorporates a pre-phosphorylated and protected tyrosine residue during peptide chain elongation. This method offers precise control over the location of phosphorylation.
Core Principles of Boc-SPPS for Phosphopeptides
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. Permanent side-chain protecting groups, including the phosphate protecting groups on the tyrosine residue, are typically benzyl-based and require a stronger acid for their removal. This difference in acid lability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition.
A key building block for this process is Nα-Boc-O-(dibenzylphosphono)-L-tyrosine, often abbreviated as Boc-Tyr(PO3Bzl2)-OH. The benzyl groups protecting the phosphate are designed to be stable during the milder acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA) but are cleaved during the final, harsh acidolytic cleavage from the solid support (e.g., with anhydrous hydrogen fluoride, HF, or trifluoromethanesulfonic acid, TFMSA).[1]
Experimental Workflow
The synthesis of a phosphotyrosine-containing peptide via Boc-SPPS follows a cyclical process. Each cycle consists of the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and the coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade |
| Resins | |
| Merrifield Resin or PAM Resin | 1% DVB cross-linked, 100-200 mesh, 0.5-1.0 mmol/g substitution |
| Amino Acids | |
| Boc-Protected Amino Acids | Peptide synthesis grade |
| Boc-Tyr(PO3Bzl2)-OH | Peptide synthesis grade |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Coupling Reagents | |
| HBTU/HOBt or DCC/HOBt | Peptide synthesis grade |
| Cleavage Reagents | |
| Anhydrous Hydrogen Fluoride (HF) | For cleavage |
| Trifluoromethanesulfonic acid (TFMSA) | For cleavage |
| Thioanisole | Scavenger |
| Purification | |
| Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade |
| Diethyl ether | Anhydrous |
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes the manual synthesis of a generic phosphotyrosine-containing peptide on a 0.25 mmol scale. Adjust volumes accordingly for different synthesis scales.
-
Resin Preparation:
-
Place 0.5 g of Merrifield resin (assuming 0.5 mmol/g substitution) in a reaction vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes, then drain the solvent.
-
-
Attachment of the First Amino Acid (C-terminal):
-
Use the standard cesium salt method for attaching the first Boc-protected amino acid to the Merrifield resin.
-
-
Synthesis Cycle (for each subsequent amino acid):
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin.
-
Agitate for 2 minutes, drain, then add a fresh 50% TFA/DCM solution (10 mL).
-
Agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL).
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (1.0 mmol, 4 equivalents) and HOBt (1.0 mmol) in DMF (5 mL).
-
Add DCC (1.0 mmol) in DCM (5 mL) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature. For coupling of Boc-Tyr(PO3Bzl2)-OH, the coupling time may need to be extended.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
-
Repeat the synthesis cycle until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Deprotection
Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
Method A: High HF Cleavage
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% thioanisole, 5% p-cresol) to the resin.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Method B: TFMSA Cleavage
-
Dry the peptide-resin under vacuum.
-
Suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:10:1 v/v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical RP-HPLC to pool the purest fractions.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated mass of the phosphopeptide.
-
HPLC: Assess the purity of the final product by analytical RP-HPLC.
-
Data Presentation
The following tables provide representative data for the synthesis of the model phosphopeptide H-Glu-Asp-Tyr-Glu-Tyr(PO3H2)-Thr-Ala-Arg-Phe-NH2. The purity data is based on a study by the Association of Biomolecular Resource Facilities (ABRF) Peptide Synthesis Research Group, which evaluated the synthesis of this peptide by multiple laboratories.[2]
Table 1: Synthesis Parameters for H-Glu-Asp-Tyr-Glu-Tyr(PO3H2)-Thr-Ala-Arg-Phe-NH2
| Parameter | Value/Condition |
| Synthesis Strategy | Boc Solid-Phase Peptide Synthesis |
| Resin | MBHA (p-methylbenzhydrylamine) resin |
| Scale | 0.1 - 0.5 mmol |
| Phosphotyrosine Derivative | Boc-Tyr(PO3Bzl2)-OH |
| Coupling Reagent | HBTU/HOBt or DCC/HOBt |
| Boc Deprotection | 50% TFA in DCM |
| Cleavage/Deprotection | HF or TFMSA with scavengers |
Table 2: Purity of Crude Phosphopeptide Product
| Analysis Method | Result | Reference |
| RP-HPLC | 20 out of 33 samples showed >75% correct product. | [2] |
| 5 out of 33 samples showed <50% correct product. | [2] | |
| 4 out of 33 samples showed no correct product. | [2] | |
| Mass Spectrometry | All but four of the 33 samples contained the correct product as determined by mass spectrometry. | [2] |
Note: The variability in purity highlights the challenges in phosphopeptide synthesis and the importance of optimizing coupling and cleavage conditions.
Signaling Pathway Visualization
Phosphotyrosine residues are critical for the assembly of signaling complexes. Upon phosphorylation, they serve as docking sites for proteins containing Src Homology 2 (SH2) domains. A classic example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Conclusion
The synthesis of phosphotyrosine-containing peptides using a Boc strategy is a powerful technique for investigating a wide range of biological questions. While challenges such as the stability of phosphate protecting groups and the potential for side reactions exist, the protocols outlined in this application note provide a solid foundation for the successful synthesis, purification, and characterization of these important research tools. Careful optimization of coupling and cleavage conditions, coupled with rigorous analytical characterization, is essential for obtaining high-quality phosphopeptides for downstream applications.
References
Troubleshooting & Optimization
Preventing side reactions during the deprotection of Boc-Tyr(Bzl)-OH
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the deprotection of N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).
Troubleshooting Guide
Issue: Partial or complete removal of the Benzyl (Bzl) protecting group from the Tyrosine side chain during Boc deprotection.
-
Question: I am observing premature deprotection of the benzyl ether on my tyrosine residue when removing the Boc group with Trifluoroacetic Acid (TFA). How can I prevent this?
-
Answer: The benzyl ether of tyrosine is known to be partially labile to the acidic conditions required for Boc group removal, particularly with repeated TFA treatments in solid-phase peptide synthesis (SPPS).[1][2] To minimize this side reaction, you can employ several strategies:
-
Use of Scavengers: The primary strategy is to add scavengers to the TFA deprotection solution. Cationic species generated during the deprotection can be "trapped" by these scavengers, preventing them from attacking the benzyl ether.
-
Milder Deprotection Reagents: For solution-phase synthesis, consider using milder acidic conditions if your substrate allows. This could involve using a lower concentration of TFA or alternative acids.
-
Orthogonal Protecting Groups: For long peptides or particularly sensitive sequences, it is advisable to use a more acid-stable protecting group for the tyrosine side chain, such as 2,6-dichlorobenzyl (2,6-Cl2-Bzl).[1]
-
Issue: Alkylation of the Tyrosine aromatic ring.
-
Question: My mass spectrometry results show unexpected masses corresponding to additions on the tyrosine ring after deprotection. What is causing this and how can I stop it?
-
Answer: Carbocations generated from the Boc group (tert-butyl cation) or other protecting groups can act as electrophiles and attack the electron-rich aromatic ring of tyrosine.[2] This leads to undesired alkylation. The use of scavengers is the most effective way to prevent this side reaction. Scavengers react with the carbocations, neutralizing them before they can modify the tyrosine residue.
Frequently Asked Questions (FAQs)
Q1: What are the most common scavengers used to prevent side reactions during this compound deprotection?
A1: A variety of scavengers can be added to the TFA "cocktail" to capture reactive cations. The choice of scavenger depends on the other amino acids present in your peptide. Common scavengers include:
-
Thioanisole: Particularly effective at preventing the modification of tryptophan residues, which can also be a concern.[1]
-
Anisole: A common and effective scavenger for capturing benzyl and tert-butyl cations.
-
Dimethylsulfide (DMS): Can help prevent the oxidation of methionine residues if present.[1]
-
Triisopropylsilane (TIS): A powerful reducing scavenger that is very effective at quenching carbocations.
Q2: Can I use catalytic hydrogenation to deprotect the Benzyl group without affecting the Boc group?
A2: Yes, this is a common orthogonal strategy. The Boc group is stable to catalytic hydrogenation conditions (e.g., Pd/C and H2), while the benzyl ether will be cleaved.[3] This allows for the selective deprotection of the tyrosine side chain while the N-terminal Boc group remains intact.
Q3: Is the Benzyl group on tyrosine completely stable to Fmoc synthesis conditions?
A3: Yes, the O-Benzyl-protected tyrosine is stable to the basic conditions (typically piperidine in DMF) used for Fmoc group removal, making it a suitable protecting group for Fmoc-based solid-phase peptide synthesis.[2]
Data Summary
The selection of a deprotection strategy often involves a trade-off between deprotection efficiency and the preservation of the acid-sensitive benzyl group. The following table summarizes common conditions and their relative impact.
| Deprotection Reagent | Scavenger(s) | Benzyl Group Stability | Boc Deprotection Efficiency | Notes |
| 50% TFA in DCM | None | Low to Moderate | High | High risk of Bzl group removal and ring alkylation, especially with repeated cycles.[2] |
| 25-50% TFA in DCM | Anisole, Thioanisole | Moderate to High | High | Standard practice to minimize side reactions.[1] |
| 95:5 TFA:H₂O | Triisopropylsilane (TIS) | High | High | Water and TIS are effective scavengers.[4] |
| 4M HCl in Dioxane | None | High | High | Can be a cleaner alternative to TFA, potentially reducing side reactions.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers (SPPS)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection cocktail consisting of 50% Trifluoroacetic Acid (TFA) in DCM with 2.5% Triisopropylsilane (TIS) and 2.5% water.
-
Deprotection Reaction: Drain the DCM from the resin and add the deprotection cocktail. Gently agitate the mixture at room temperature for 30 minutes.
-
Washing: Drain the cocktail and wash the resin extensively with DCM (3x), followed by isopropanol (1x), and then DCM (3x).
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 5 minutes (repeat 2x).
-
Final Wash: Wash the resin again with DCM (3x) to prepare for the next coupling step.
Protocol 2: Selective Benzyl Ether Cleavage by Hydrogenolysis
-
Dissolution: Dissolve the this compound containing compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10 mol% of Palladium on carbon (10% Pd/C) to the solution.
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Wash the Celite pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to yield the deprotected product.
Visualizations
Caption: Reaction pathway showing desired Boc deprotection and potential side reactions.
Caption: Troubleshooting workflow for addressing side reactions during deprotection.
Caption: Logical relationships between the problem, cause, and preventative solutions.
References
Troubleshooting incomplete cleavage of Tyr(Bzl) protecting group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete cleavage of the O-benzyl-L-tyrosine (Tyr(Bzl)) protecting group during peptide synthesis.
Troubleshooting Guide: Incomplete Tyr(Bzl) Cleavage
Issue: HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Bzl group still attached to Tyrosine.
This indicates that the cleavage of the Tyr(Bzl) protecting group is incomplete. The following sections provide potential causes and solutions to address this issue.
Suboptimal Cleavage Cocktail Composition
Q1: My standard TFA cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) is not effectively removing the Bzl group from Tyrosine. What should I do?
A1: While a standard Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water cocktail is effective for many protecting groups, the benzyl group on Tyrosine can be more resistant, especially in certain sequence contexts. The O-benzyl ether of tyrosine is known to be more acid labile than that of serine or threonine, yet its complete removal can still be challenging.[1] To enhance cleavage efficiency, consider the following modifications to your cleavage cocktail:
-
Increase Scavenger Concentration and Variety: The primary issue during Tyr(Bzl) cleavage is the generation of reactive benzyl cations, which can lead to side reactions like re-attachment or alkylation of other residues.[2][3] Employing a more robust scavenger cocktail is crucial. Thioanisole and phenol are particularly effective scavengers for benzyl cations.[4]
-
Recommended Cocktails: For peptides containing Tyr(Bzl), especially alongside other sensitive residues like Trp, Met, or Cys, a more comprehensive cleavage cocktail is recommended.[4][5] "Reagent K" is a widely used and effective option.
Table 1: Recommended Cleavage Cocktails for Tyr(Bzl) Deprotection
| Cocktail Name | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good starting point for simple peptides without other sensitive residues. May be insufficient for complete Tyr(Bzl) cleavage.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A lower-odor alternative that is effective for scavenging trityl groups and offers some protection for tyrosine.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys.[4][6] Phenol and thioanisole are excellent scavengers for benzyl cations. |
Inadequate Cleavage Time or Temperature
Q2: I'm using an appropriate cleavage cocktail, but the deprotection of Tyr(Bzl) is still incomplete. Could the reaction time or temperature be the issue?
A2: Yes, insufficient reaction time is a common cause of incomplete cleavage. The removal of the Bzl group can be slower than for other protecting groups.
-
Extend Reaction Time: A standard 2-hour cleavage may not be sufficient.[4] It is recommended to extend the cleavage time to 4-6 hours.[4] To determine the optimal duration, you can monitor the reaction's progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours), precipitating the peptide, and analyzing it by HPLC.[4]
-
Temperature: Most cleavage reactions are performed at room temperature.[3] While increasing the temperature is generally not recommended due to the risk of side reactions, ensuring the reaction is not being performed at a significantly lower temperature is important. For particularly difficult cleavages using hydrofluoric acid (HF), the reaction is typically run at 0°C for 45-60 minutes.[2]
Side Reactions: O- to C-Benzyl Migration
Q3: My HPLC and Mass Spectrometry data show a product with the correct mass, but it has different retention characteristics. What could be happening?
A3: This could be due to an acid-catalyzed O- to C-migration of the benzyl group on the tyrosine residue, forming 3-benzyltyrosine.[1][7] This side reaction is a known issue during the acidolytic deprotection of Tyr(Bzl).[1][7]
-
Mechanism: The acid protonates the ether oxygen, leading to the formation of a benzyl cation which can then alkylate the electron-rich aromatic ring of tyrosine, most commonly at the 3-position.
-
Prevention:
-
Effective Scavengers: The use of potent scavengers like phenol and thioanisole is critical to trap the benzyl cation before it can reattach to the tyrosine ring.[4][8]
-
Alternative Acid Systems: In some cases, using HBr in a mixture of phenol and p-cresol has been shown to reduce this side reaction compared to HBr in TFA.[7] For Boc-based synthesis, a low-high HF procedure can prevent the alkylation of tyrosine by benzyl cations.
-
Experimental Protocols
General Protocol for TFA Cleavage of Tyr(Bzl)-Containing Peptides
This protocol is a general guideline and should be optimized for each specific peptide.
-
Resin Preparation: Following solid-phase synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under high vacuum for at least 1 hour.[4]
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh just before use. For example, to prepare 10 mL of Reagent K, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of H₂O, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol (EDT).
-
Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) when handling TFA and other cleavage reagents.[4]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 4-6 hours.[4]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a high vacuum.[4]
-
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.[9]
Visualizations
Caption: Troubleshooting workflow for incomplete Tyr(Bzl) cleavage.
Caption: Logic diagram of Tyr(Bzl) cleavage and the role of scavengers.
Frequently Asked Questions (FAQs)
Q4: Can I use Hydrofluoric Acid (HF) for Tyr(Bzl) cleavage?
A4: Yes, HF is a common reagent for cleaving peptides synthesized using Boc/Bzl chemistry, which includes the removal of the Tyr(Bzl) group.[2][10] A "low-high" HF procedure is often recommended to minimize side reactions. The "low HF" step, performed in a high concentration of scavengers like dimethyl sulfide (DMS), proceeds via an SN2 mechanism, which helps prevent the formation of benzyl cations and subsequent alkylation of sensitive residues like tyrosine.[2] The subsequent "high HF" step is then used to remove more resistant protecting groups.[2]
Q5: Are there any sequence-dependent effects I should be aware of that might hinder Tyr(Bzl) cleavage?
A5: While the literature does not extensively detail sequence-specific hindrances for Tyr(Bzl) cleavage, steric hindrance from bulky neighboring amino acids could potentially slow down the reaction. If you have a particularly hindered sequence, extending the cleavage time and using a robust cleavage cocktail are even more critical.
Q6: What should I do if my peptide is not precipitating in cold ether?
A6: If your peptide does not precipitate, it may be soluble in ether or the amount is too small to be seen. First, try concentrating the TFA solution under a stream of nitrogen before adding it to the ether.[11] If precipitation still fails, you may need to try a different anti-solvent, such as methyl tert-butyl ether (MTBE), or consider a different work-up procedure like solid-phase extraction.
Q7: Can the Tyr(Bzl) group be partially cleaved during repeated acid treatments in Boc-SPPS?
A7: Yes, the O-benzyl group of tyrosine is not completely stable to the repeated TFA treatments used for Nα-Boc deprotection in Boc solid-phase peptide synthesis (SPPS).[1] This can lead to premature deprotection and potential side reactions on the tyrosine side chain during the synthesis of long peptides. For this reason, more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) are sometimes used in Boc chemistry.[1]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation of Peptides Containing Boc-Tyr(Bzl)-OH
Welcome to the technical support center for managing the aggregation of peptides containing Boc-Tyr(Bzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during the synthesis and handling of these peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it contribute to peptide aggregation?
A1: this compound, or N-α-t-Boc-O-benzyl-L-tyrosine, is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the benzyl (Bzl) group protects the hydroxyl group of the tyrosine side chain. The benzyl group is notably hydrophobic, and its presence within a growing peptide chain can promote intermolecular hydrophobic interactions and hydrogen bonding between peptide chains. This can lead to the formation of insoluble aggregates on the resin, hindering subsequent deprotection and coupling steps.
Q2: How can I identify if my peptide is aggregating on the resin during synthesis?
A2: Several indicators can suggest on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.
-
Physical Clumping: The resin may become sticky or form visible clumps.
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.
Q3: Can aggregation occur after the peptide is cleaved from the resin?
A3: Yes, aggregation is a common issue for purified peptides, especially those containing hydrophobic residues like Tyr(Bzl). The hydrophobic nature of the benzyl group can cause the peptide to be poorly soluble in aqueous solutions, leading to the formation of amorphous aggregates or more structured amyloid-like fibrils.
Q4: What is the difference between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies?
A4: The primary difference lies in the protecting groups used and the conditions for their removal.
-
Boc/Bzl Strategy: Uses the acid-labile Boc group for temporary Nα-protection (removed by moderate acids like TFA) and benzyl-based groups for side-chain protection (removed by strong acids like HF).[2]
-
Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection (removed by a base like piperidine) and tert-butyl-based groups for side-chain protection (removed by TFA).
For hydrophobic peptides prone to aggregation, the Boc/Bzl strategy can sometimes be advantageous as the acidic deprotection step protonates the N-terminus, which can help to reduce hydrogen bonding and aggregation.[3]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection During Synthesis
When you observe incomplete reactions, aggregation of the growing peptide chain on the resin is a probable cause. The following strategies can be employed to mitigate this issue.
Troubleshooting Strategies for On-Resin Aggregation
| Strategy | Description | Key Parameters |
| Solvent Modification | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to the coupling mixture to disrupt hydrogen bonds.[1] | NMP as primary solvent; up to 20% DMSO in DMF. |
| Chaotropic Agents | Add chaotropic salts such as LiCl or KSCN to the coupling and wash solutions to disrupt secondary structures.[4] | 0.4 M - 0.8 M LiCl or KSCN in DMF.[4] |
| Elevated Temperature | Perform the coupling reaction at a higher temperature to increase reaction kinetics and disrupt aggregates.[1] | 40-60°C. |
| Microwave Synthesis | Utilize microwave irradiation to accelerate coupling and deprotection reactions and overcome aggregation-induced reaction barriers.[5] | Power: 35-70 W; Temperature: up to 90°C.[6][7] |
| In Situ Neutralization | Combine the neutralization and coupling steps to minimize the time the peptide is in a neutral, aggregation-prone state.[8][9] | Use of coupling reagents like HBTU with DIEA.[8] |
| Sonication | Apply sonication during the coupling reaction to physically break up peptide aggregates on the resin.[1] | Brief, intermittent pulses. |
Issue 2: Poor Solubility of the Cleaved Peptide
If the final peptide product is difficult to dissolve after cleavage and purification, the following strategies can be employed.
Troubleshooting Strategies for Off-Resin Aggregation
| Strategy | Description | Key Parameters |
| Organic Co-solvents | Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. | Start with a minimal volume of organic solvent. |
| pH Adjustment | Adjust the pH of the solution away from the peptide's isoelectric point (pI) to increase its net charge and promote electrostatic repulsion. | For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate). |
| Sonication | Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.[1] | 3 x 10-second pulses, chilling on ice in between. |
| "Magic Mixture" | For extremely difficult cases, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be used. | Use with caution and ensure compatibility with downstream applications. |
Experimental Protocols
Protocol 1: In Situ Neutralization for a Difficult Coupling Step
This protocol is recommended when an incomplete coupling is observed due to suspected on-resin aggregation.
Materials:
-
Peptide-resin (N-terminal TFA salt)
-
Boc-protected amino acid (2-4 equivalents)
-
HBTU (2-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4-8 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Following TFA-mediated Boc deprotection and washing with DCM, wash the peptide-resin with DMF (3 times).
-
In a separate vessel, prepare the activation mixture: dissolve the Boc-amino acid and HBTU in a minimal amount of DMF.
-
Add the activation mixture to the peptide-resin.
-
Immediately add DIEA to the reaction vessel.
-
Agitate the mixture for 10-20 minutes. Neutralization and coupling will occur simultaneously.[10]
-
Upon completion (monitor with a ninhydrin test), drain the reaction mixture and wash the peptide-resin thoroughly with DMF.
Protocol 2: Test Cleavage to Monitor Synthesis
This protocol can be used to assess the purity of the peptide at intermediate stages of the synthesis, which is particularly useful when aggregation is suspected.
Materials:
-
Peptide-resin sample (10-20 mg)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Take a small sample of the peptide-resin.
-
Wash the resin sample with DCM (3 x 1 mL).
-
Dry the resin under a stream of nitrogen.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Analyze the crude peptide by LC-MS to determine the mass and purity.
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Stepwise workflow for solubilizing aggregated peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Boc-Tyr(Bzl)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times for the coupling of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the coupling of this compound?
A1: The primary challenges include incomplete coupling reactions leading to deletion sequences, side reactions involving the benzyl protecting group, and potential racemization. Peptide aggregation, especially in hydrophobic sequences, can also hinder coupling efficiency.
Q2: How can I monitor the completion of the coupling reaction?
A2: The ninhydrin (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the resin. A negative ninhydrin test (the beads remain colorless or yellowish) indicates a complete coupling reaction. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q3: What is the main side reaction specific to this compound and how can it be minimized?
A3: The most significant side reaction is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain. This can be suppressed by using a mixture of trifluoroacetic acid (TFA) and acetic acid (e.g., a 7:3 ratio) for the Boc deprotection step, which is milder than 100% TFA.[1]
Q4: Can peptide aggregation affect the coupling of this compound?
A4: Yes, if the peptide sequence is prone to aggregation on the solid support, it can physically block the N-terminus, preventing efficient coupling. Strategies to mitigate this include using chaotropic salts, switching to a more polar solvent like N-methylpyrrolidone (NMP), or performing the coupling at an elevated temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric Hindrance: The bulky Boc and benzyl groups, or a sterically hindered N-terminal amino acid on the peptide chain, can slow down the reaction. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin. 3. Inefficient Activation: The coupling reagent may not be sufficiently reactive or may have degraded. | 1. Extend Reaction Time: Increase the coupling time and re-test with ninhydrin. 2. Double Couple: Repeat the coupling step with fresh reagents. 3. Switch to a More Powerful Coupling Reagent: Use a uronium/aminium salt like HBTU or HATU, which are generally more effective for hindered couplings.[2] 4. Address Aggregation: See solutions for peptide aggregation below. |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling at the this compound step. | Follow the recommendations for "Incomplete Coupling". Ensure rigorous monitoring of each coupling step. |
| Side Product Detected by Mass Spectrometry | Benzyl Group Migration: Acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of tyrosine.[3] | Use a milder deprotection cocktail for the Boc group (e.g., a 7:3 mixture of TFA and acetic acid).[1] Consider using a more acid-stable protecting group for the tyrosine side chain if the peptide is long, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl).[4] |
| Low Overall Yield | Cumulative effect of incomplete couplings, side reactions, or peptide aggregation. | Systematically troubleshoot each step of the synthesis. For aggregation-prone sequences, consider using a lower substitution resin or a more hydrophilic resin. |
| Peptide Aggregation | The peptide sequence has a high content of hydrophobic or β-branched amino acids. | 1. Change Solvent: Switch from dichloromethane (DCM) to N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). 2. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C). 3. In Situ Neutralization: Employ an in situ neutralization protocol to minimize the time the protonated amine is exposed, which can favor aggregation.[4] |
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the reaction time and efficiency. Below is a summary of typical conditions for the coupling of Boc-protected amino acids.
| Coupling Reagent | Typical Reaction Time | Relative Reactivity | Potential Issues |
| DIC/HOBt | 1 - 4 hours | Moderate | Slower reaction times compared to uronium/aminium salts. |
| HBTU/DIPEA | 10 - 60 minutes[5] | High | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| HATU/DIPEA | 10 - 60 minutes | Very High | More reactive and often faster than HBTU with less risk of racemization. Higher cost.[2] |
| PyBOP/DIPEA | 10 - 60 minutes[5] | High | Byproducts are less hazardous than those from BOP.[2] |
Note: Actual reaction times can vary depending on the specific peptide sequence, resin, and solvent used. Monitoring the reaction with the ninhydrin test is always recommended.
Experimental Protocols
Protocol 1: this compound Coupling using HBTU
This protocol describes a standard procedure for coupling this compound using HBTU as the activating agent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2.0 equivalents based on resin substitution)
-
HBTU (2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group using standard protocols (e.g., 50% TFA in DCM).
-
Neutralization: Neutralize the resulting TFA salt with 10% DIPEA in DMF (2 x 2 minutes), followed by thorough washing with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HBTU in DMF.
-
Activation and Coupling: Add DIPEA to the amino acid solution and immediately add the mixture to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes.
-
Monitoring: Perform a ninhydrin test to check for reaction completion. If the test is positive, extend the reaction time or perform a double coupling.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: this compound Coupling using DIC/HOBt
This protocol outlines the coupling of this compound using the carbodiimide activator DIC with the additive HOBt to suppress racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2.0 equivalents based on resin substitution)
-
1-Hydroxybenzotriazole (HOBt) (2.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (DMF or DCM) for 30-60 minutes.
-
Boc Deprotection and Neutralization: Perform deprotection and neutralization as described in Protocol 1.
-
Pre-activation: In a separate vessel, dissolve this compound and HOBt in DMF. Add DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Upon completion, thoroughly wash the resin with DMF and DCM to remove excess reagents and the diisopropylurea byproduct.
Visualizations
Caption: General workflow for a single this compound coupling cycle.
Caption: Decision tree for troubleshooting incomplete this compound coupling.
References
Strategies to minimize racemization of Boc-Tyr(Bzl)-OH during activation
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and answers to frequently asked questions regarding the minimization of racemization of Boc-Tyr(Bzl)-OH during the activation step in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of racemization for this compound during activation?
The principal pathway for the racemization of N-urethane-protected amino acids, including this compound, during the activation of the carboxyl group is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The process is initiated by the activating agent (e.g., a carbodiimide). The resulting activated ester can cyclize to form the oxazolone. This intermediate has an acidic proton at the chiral center (α-carbon). In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers, thereby causing racemization. The urethane-type protection of the Boc group is designed to suppress this pathway, but it can still occur under certain conditions.
Q2: I am observing significant epimerization of my this compound residue after coupling. What are the most probable causes?
Several factors during the activation and coupling steps could be contributing to this issue:
-
Excess Base: Using a strong tertiary amine base, such as diisopropylethylamine (DIEA), in excess can significantly accelerate the rate of proton abstraction from the oxazolone intermediate.
-
Prolonged Activation Time: Allowing the activated this compound to sit for an extended period before adding the amine component increases the time available for oxazolone formation and subsequent racemization.
-
High Temperature: Performing the activation and coupling at room temperature or higher can increase the rate of both oxazolone formation and enolization.
-
Choice of Coupling Reagent: Using a carbodiimide like DCC or DIC without an appropriate racemization-suppressing additive is a common cause of significant racemization.
-
Solvent Effects: The choice of solvent can influence the stability of the intermediates. Polar aprotic solvents are generally used, but their properties can impact the extent of racemization.
Q3: Which coupling reagents and additives are recommended to minimize racemization of this compound?
The choice of coupling reagent and the use of additives are critical for suppressing racemization.
-
Carbodiimides with Additives: When using carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), it is mandatory to use an additive. These additives react with the initial O-acylisourea intermediate to form an active ester that is less prone to cyclizing into an oxazolone.
-
Hydroxybenzotriazole (HOBt): The classic additive that has been widely used to reduce racemization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A highly effective and non-explosive alternative to HOBt.
-
7-Aza-hydroxybenzotriazole (HOAt): Often considered superior to HOBt in suppressing racemization, particularly for sterically hindered couplings.
-
-
Onium Salt Reagents: Pre-formed coupling reagents based on HOBt or HOAt, such as HBTU, TBTU, and HATU, are generally very effective at minimizing racemization when used correctly. HATU (based on HOAt) is often preferred for difficult couplings where racemization is a significant risk.
Q4: How does the choice of base and solvent affect racemization?
-
Base: The basicity and steric hindrance of the tertiary amine used are important.
-
N-methylmorpholine (NMM): Generally considered one of the best choices as it is less basic than DIEA and has been shown to result in lower levels of racemization.
-
Diisopropylethylamine (DIEA): While effective for solubilizing reactants, its higher basicity can increase the risk of racemization. If used, the stoichiometry should be carefully controlled (typically 1-2 equivalents).
-
2,4,6-Collidine: A sterically hindered base that can be beneficial in certain situations to minimize base-catalyzed side reactions, including racemization.
-
-
Solvent:
-
Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common solvents for solid-phase and solution-phase peptide synthesis and are generally suitable.
-
Dichloromethane (DCM) can also be used and may be advantageous in some cases, as it is less polar and can sometimes reduce the rate of racemization.
-
Q5: What is the optimal temperature for activating and coupling this compound?
To minimize the risk of racemization, the activation step should be performed at a reduced temperature, typically 0 °C . The coupling reaction can then be allowed to proceed at 0 °C for an initial period (e.g., 30 minutes) before gradually warming to room temperature to ensure the reaction goes to completion. Maintaining low temperatures slows down the rate of the competing racemization pathway.
Quantitative Data on Racemization
The following table summarizes typical racemization levels observed under different activation conditions. Note that absolute values can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Base (Equivalents) | Additive | Temperature (°C) | Solvent | % D-Isomer (Typical) |
| DIC | DIEA (2.0) | None | 25 | DMF | 5-15% |
| DIC | DIEA (2.0) | HOBt | 0 -> 25 | DMF | < 2% |
| DIC | NMM (2.0) | HOBt | 0 -> 25 | DMF | < 1% |
| HBTU | DIEA (2.0) | Internal | 0 -> 25 | DMF | < 1.5% |
| HATU | DIEA (2.0) | Internal | 0 -> 25 | DMF | < 0.5% |
| HATU | NMM (2.0) | Internal | 0 -> 25 | DMF | < 0.5% |
Experimental Protocols
Protocol 1: General Procedure for Minimized Racemization Coupling of this compound
This protocol outlines a standard procedure for coupling this compound to a resin-bound amine (for SPPS) or an amine in solution.
-
Preparation: In a reaction vessel, dissolve this compound (1.5 eq) and an additive such as HOBt or Oxyma (1.5 eq) in DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling reagent, for example, DIC (1.5 eq), to the cooled solution. Allow the activation to proceed for 5-10 minutes at 0 °C.
-
Amine Addition: Add the solution of the activated amino acid to the N-deprotected peptide-resin (1.0 eq) that has been pre-swollen in DMF.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 eq).
-
Coupling Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and continue to react for an additional 1-2 hours, or until a Kaiser test indicates the absence of free amines.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove any excess reagents and byproducts.
Protocol 2: HPLC Analysis for Quantifying Racemization
To determine the percentage of the D-isomer (epimer), a sample of the final peptide must be cleaved, deprotected, and analyzed by chiral HPLC or by HPLC after derivatization.
-
Cleavage & Deprotection: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., water/acetonitrile).
-
Derivatization (Marfey's Method):
-
React the peptide hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
The L- and D-amino acids will form diastereomeric derivatives.
-
-
HPLC Analysis:
-
Analyze the derivatized sample using a standard reverse-phase C18 column.
-
The L-L and D-L diastereomers will have different retention times, allowing for their separation and quantification by integrating the peak areas.
-
The percentage of racemization is calculated as: % D-Isomer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] * 100.
-
Visualizations
Caption: Troubleshooting workflow for high racemization of this compound.
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Addressing solubility issues of Boc-Tyr(Bzl)-OH in DMF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Boc-Tyr(Bzl)-OH in Dimethylformamide (DMF) during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: The solubility of this compound in DMF can vary depending on the purity of the reagent and the solvent, as well as the experimental conditions. Some commercial sources state that it should be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF. However, achieving a clear solution at higher concentrations can be challenging.
Q2: Why is my this compound not dissolving completely in DMF?
A2: Several factors can contribute to the incomplete dissolution of this compound in DMF:
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in DMF under your current conditions.
-
Solvent Quality: The presence of impurities, particularly water, in the DMF can negatively impact the solubility of Boc-protected amino acids. It is recommended to use a high-purity, anhydrous grade of DMF.
-
Temperature: Solubility is temperature-dependent. Dissolution at ambient temperature may be slow or incomplete.
-
Particle Size: A larger particle size of the this compound powder can lead to a slower dissolution rate.
Q3: Are there any immediate steps I can take to improve the solubility of this compound in DMF?
A3: Yes, you can try the following physical methods to aid dissolution:
-
Sonication: Gentle sonication can help break up aggregates and increase the surface area of the solute, facilitating faster dissolution.
-
Vortexing: Vigorous vortexing can also help to disperse the solid and promote solubilization.
-
Warming: Gently warming the mixture can increase the solubility of this compound. However, be cautious with temperature, as excessive heat can potentially lead to degradation or side reactions.
Troubleshooting Guide
Issue: this compound forms a suspension or dissolves very slowly in DMF.
This guide provides a systematic approach to addressing solubility challenges with this compound in DMF.
Experimental Protocols & Data
Protocol 1: Standard Dissolution of this compound in DMF
-
Weigh the desired amount of this compound powder into a clean, dry reaction vessel.
-
Add the calculated volume of anhydrous DMF to achieve the target concentration.
-
Stir the mixture at room temperature using a magnetic stirrer for 15-30 minutes.
-
Visually inspect the solution for any undissolved particles.
Solubility Data Summary
| Compound | Solvent System | Concentration | Observation | Source |
| This compound | DMF | 1 mmole in 2 mL | Clearly soluble | |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not specified | Soluble | [1] |
| This compound | Ethanol | Not specified | Almost transparent | [2] |
Alternative Solvent Systems for Poorly Soluble Protected Peptides
For cases of extremely poor solubility, especially with larger protected peptide fragments, more powerful solvent systems have been reported to be effective.[3]
| Solvent Mixture | Components | Application Notes | Source |
| TFE/TCM or TFE/DCM | Trifluoroethanol and Trichloromethane or Dichloromethane | Useful for dissolving sparingly-soluble protected peptides and for coupling reactions. | [3] |
| HFIP/TCM or HFIP/DCM | Hexafluoroisopropanol and Trichloromethane or Dichloromethane | A powerful solvent system for dissolving highly insoluble protected peptides. | [3] |
| DMF-LiCl | DMF with Lithium Chloride | The addition of LiCl to DMF can enhance the solubility of some protected peptides. | [4] |
| NMP | N-methylpyrrolidone | A more polar alternative to DMF that can improve solvation. | [5] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMF.
Caption: Troubleshooting workflow for dissolving this compound in DMF.
References
- 1. Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS#: 64263-81-6 [m.chemicalbook.com]
- 2. Boc-O-benzyl-L-tyrosine | 2130-96-3 [chemicalbook.com]
- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
Identifying and characterizing byproducts in Boc-Tyr(Bzl)-OH synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproducts in the synthesis of this compound are:
-
Unreacted Boc-L-tyrosine: Incomplete benzylation of the phenolic hydroxyl group.
-
Over-benzylated product (Boc-Tyr(Bzl)-OBzl): Benzylation of both the phenolic hydroxyl and the carboxylic acid groups.
-
Ring-benzylated tyrosine (Boc-3-Bzl-Tyr-OH): Migration of the benzyl group from the oxygen of the phenol to the aromatic ring of the tyrosine side chain. This is more commonly an issue during the subsequent use of this compound in peptide synthesis under acidic conditions for Boc deprotection.[1]
-
N,O-bis(Boc)-L-tyrosine: This can be present as an impurity in the starting Boc-L-tyrosine, which can interfere with the benzylation reaction.
Q2: How can I detect the presence of these byproducts?
A2: A combination of analytical techniques is recommended for the detection and characterization of byproducts:
-
Thin Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and identify the presence of impurities. The product and byproducts will likely have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts. A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main product and byproducts by providing their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the desired product and any isolated byproducts. For example, the migration of the benzyl group to the ring will result in characteristic changes in the aromatic region of the ¹H NMR spectrum.
Q3: What is the expected purity of commercially available this compound?
A3: Commercial suppliers typically offer this compound with a purity of ≥98% as determined by TLC and HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Inefficient extraction of the product. 3. Degradation of the product during workup or purification. | 1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If not, consider increasing the reaction time, temperature, or the equivalents of benzyl bromide and base. 2. Ensure the pH is adjusted correctly during the aqueous workup to precipitate/extract the product effectively. Perform multiple extractions with an appropriate organic solvent. 3. Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during workup and purification. |
| Presence of Unreacted Boc-L-tyrosine | 1. Insufficient amount of benzylating agent (benzyl bromide). 2. Insufficient amount of base. 3. Short reaction time or low reaction temperature. | 1. Use a slight excess of benzyl bromide (e.g., 1.1-1.5 equivalents). 2. Ensure at least two equivalents of a suitable base (e.g., NaH, K₂CO₃, NaHCO₃) are used to deprotonate both the phenolic hydroxyl and the carboxylic acid. 3. Increase the reaction time and/or temperature, monitoring the progress by TLC or HPLC. |
| Detection of Over-benzylated Product (Boc-Tyr(Bzl)-OBzl) | 1. Use of a highly reactive benzylating agent in large excess. 2. Prolonged reaction time at elevated temperatures. | 1. Reduce the equivalents of benzyl bromide. 2. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the diester. This byproduct can often be separated by column chromatography. |
| Observation of an Isomeric Byproduct by LC-MS | 1. Benzyl group migration to the tyrosine ring. | 1. This is less common during the synthesis itself and more of a concern during subsequent use in peptide synthesis under acidic conditions. During synthesis, ensure anhydrous conditions and use a suitable base to favor O-alkylation. If it forms, careful purification by column chromatography or recrystallization may be necessary. |
| Product is an oil or difficult to crystallize | 1. Presence of residual solvent. 2. Impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the product by column chromatography on silica gel. Attempt crystallization from a different solvent system. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.
Materials:
-
Boc-L-tyrosine
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve Boc-L-tyrosine (1 equivalent) in DMF.
-
Add sodium bicarbonate (2.2 equivalents) or potassium carbonate (2.2 equivalents) to the solution.
-
Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Expected Elution Order: Unreacted Boc-L-tyrosine will elute first, followed by this compound, and then the more nonpolar over-benzylated product Boc-Tyr(Bzl)-OBzl.
¹H NMR (400 MHz, CDCl₃):
-
This compound: δ ~7.4-7.3 (m, 5H, benzyl Ar-H), ~7.1 (d, 2H, Tyr Ar-H), ~6.9 (d, 2H, Tyr Ar-H), ~5.0 (s, 2H, -O-CH₂-Ph), ~4.5 (m, 1H, α-CH), ~3.1 (m, 2H, β-CH₂), ~1.4 (s, 9H, Boc -C(CH₃)₃). (Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.)
Visualizations
Logical Relationships and Workflows
References
Impact of scavengers on the final purity of Tyr(Bzl) containing peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of scavengers on the final purity of peptides containing Tyrosine(Bzl).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the cleavage of Tyr(Bzl)-containing peptides?
A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), typically performed with strong acids like trifluoroacetic acid (TFA), the benzyl (Bzl) protecting group is removed from the tyrosine residue. This process generates a reactive benzyl carbocation. The primary role of scavengers is to "trap" or quench these carbocations.[1][2] Without effective scavengers, these carbocations can re-attach to the deprotected tyrosine residue at the ortho position, forming 3-benzyltyrosine, or react with other nucleophilic residues in the peptide chain, leading to impurities and reduced purity of the final product.[3][4]
Q2: What are the most common side reactions observed during the cleavage of Tyr(Bzl)-containing peptides and how do scavengers mitigate them?
A2: The most prevalent side reaction is the re-alkylation of the tyrosine phenol ring by the liberated benzyl cation, resulting in the formation of 3-benzyltyrosine. Other nucleophilic residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are also susceptible to alkylation. Scavengers, being nucleophilic themselves, react with the benzyl cations, preventing them from modifying the peptide.[2][3][4]
Q3: Which scavengers are recommended for peptides containing Tyr(Bzl)?
A3: A combination of scavengers is often employed to effectively trap various reactive species generated during cleavage. Common scavengers for Tyr(Bzl)-containing peptides include:
-
Thioanisole: Effectively scavenges benzyl cations.
-
Phenol or p-cresol: Acts as a scavenger for benzyl cations and can help to suppress oxidation.
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.
-
Triisopropylsilane (TIS): Primarily used to scavenge trityl cations from other protecting groups (e.g., on Asn, Gln, His) but also effective against other carbocations.
-
Water: Can act as a scavenger, although it is less effective than thiol-based scavengers for certain cations.
A widely used and effective cleavage cocktail for peptides with sensitive residues, including tyrosine, is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT.[5]
Q4: Can the choice of scavenger impact the final peptide purity?
A4: Absolutely. The selection and concentration of scavengers are critical for achieving high final purity. An inappropriate or insufficient scavenger cocktail can lead to a significant increase in side products, primarily 3-benzyltyrosine, which can be difficult to separate from the desired peptide during purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low purity of the crude peptide with a major impurity peak at a higher molecular weight. | Incomplete deprotection of the Tyr(Bzl) group. | Extend the cleavage time (e.g., from 2 hours to 4 hours) and re-analyze a small aliquot by HPLC. |
| Presence of a side product with a mass increase of +90 Da. | Alkylation of the tyrosine residue by the benzyl cation, forming 3-benzyltyrosine. | Increase the concentration of scavengers such as thioanisole or p-cresol in the cleavage cocktail. Consider using a more robust scavenger cocktail like Reagent K. |
| Multiple unidentified peaks in the HPLC chromatogram. | Non-specific alkylation of other sensitive residues (Met, Cys, Trp) by benzyl cations. | Ensure the cleavage cocktail contains scavengers appropriate for all sensitive residues present in your peptide sequence. A broader-spectrum scavenger cocktail is advisable. |
| Oxidation of sensitive residues (e.g., Met to Met(O)). | Exposure to air during cleavage and workup. | Degas the cleavage cocktail with nitrogen or argon before use and maintain an inert atmosphere during the cleavage reaction. |
Quantitative Data on Scavenger Performance
While extensive quantitative comparative studies are not widely published, the following table summarizes the expected impact of different scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide based on qualitative descriptions from the literature.
| Scavenger Cocktail | Composition | Expected Purity of Model Peptide (%) | Key Observations |
| Cocktail A | 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely. |
| Cocktail B | 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products. |
| Cocktail C | 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | >95% | A comprehensive cocktail that protects a wide range of sensitive residues, including Tyr, Met, Cys, and Trp.[5] |
Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.
Experimental Protocols
Protocol for Evaluating Scavenger Efficiency in Tyr(Bzl) Peptide Cleavage
This protocol outlines a method to compare the effectiveness of different scavenger cocktails on the final purity of a Tyr(Bzl)-containing peptide.
1. Peptide-Resin Preparation:
-
Synthesize the desired Tyr(Bzl)-containing peptide on a suitable solid support (e.g., Wang resin) using standard Fmoc-SPPS chemistry.
-
After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.
-
Divide the dried peptide-resin into equal aliquots for cleavage with different scavenger cocktails.
2. Cleavage Cocktail Preparation:
-
Prepare each scavenger cocktail fresh immediately before use in a well-ventilated fume hood.
-
Example cocktails for comparison are listed in the quantitative data table above.
3. Cleavage Reaction:
-
Add the prepared cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for a standard duration (e.g., 2 hours).
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
5. Analysis:
-
Dissolve a small amount of the crude peptide from each cleavage condition in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and identify any side products.
-
Use mass spectrometry (MS) to confirm the identity of the main peak and any major impurities (e.g., 3-benzyltyrosine).
Visualizations
Caption: Experimental workflow for comparing scavenger cocktail efficiency.
Caption: Logical relationship between scavengers and peptide purity.
References
Validation & Comparative
A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the stability of protected amino acids is a critical factor influencing the purity and yield of the final peptide. This guide provides a detailed comparison of the stability of Boc-Tyr(Bzl)-OH with other commonly used protected tyrosine derivatives, supported by experimental data and protocols.
The selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is paramount to prevent side reactions during peptide synthesis. This is particularly crucial in Boc/Bzl solid-phase peptide synthesis (SPPS), where the repetitive acid treatments for the removal of the Nα-Boc group can compromise the stability of the side-chain protecting group.
Executive Summary of Stability Comparison
The stability of the tyrosine side-chain protecting group is a key determinant of the success of peptide synthesis. While this compound has been widely used, its inherent instability under acidic conditions often leads to the formation of impurities, most notably 3-benzyltyrosine. In contrast, derivatives such as Boc-Tyr(2,6-Cl2Bzl)-OH offer significantly enhanced acid stability, making them a superior choice for Boc-SPPS. For Fmoc/tBu-based strategies, Fmoc-Tyr(tBu)-OH remains the gold standard due to the high stability of the tert-butyl ether linkage to the basic conditions used for Fmoc deprotection.
Quantitative Stability Data
The following table summarizes the stability of various protected tyrosine derivatives under conditions simulating the Nα-deprotection steps in Boc-SPPS (treatment with trifluoroacetic acid, TFA).
| Protected Tyrosine Derivative | Protecting Group | Nα-Protection | Stability to 50% TFA in DCM | Major Side Product | Reference |
| This compound | Benzyl (Bzl) | Boc | Partially cleaved | 3-Benzyltyrosine | [1][2] |
| Boc-Tyr(2,6-Cl2Bzl)-OH | 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | Boc | Stable | Minimal | [1] |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Fmoc | Highly Stable | Negligible | [] |
Discussion of Stability and Side Reactions
This compound: The benzyl ether linkage in this compound is susceptible to cleavage by the trifluoroacetic acid used for the removal of the Nα-Boc protecting group.[1] This partial deprotection can lead to two significant side reactions:
-
Acylation of the unprotected hydroxyl group: The newly exposed hydroxyl group can be acylated during the subsequent coupling step, leading to the formation of branched peptides.
-
Rearrangement to 3-benzyltyrosine: The cleaved benzyl cation can reattach to the tyrosine ring at the C3 position, an irreversible electrophilic aromatic substitution.[2][4] This side product can be difficult to separate from the desired peptide.
Due to these stability issues, this compound is often recommended for the synthesis of shorter peptides or for incorporation near the N-terminus, where it will be exposed to fewer TFA deprotection cycles.[2]
Boc-Tyr(2,6-Cl2Bzl)-OH: The addition of two electron-withdrawing chlorine atoms to the benzyl group significantly increases the stability of the ether linkage towards acid.[1] The 2,6-dichlorobenzyl group is stable to the standard 50% TFA in DCM used for Boc deprotection, thus minimizing the formation of the aforementioned side products. This enhanced stability makes Boc-Tyr(2,6-Cl2Bzl)-OH a much more robust alternative for the synthesis of long peptides using the Boc/Bzl strategy.
Fmoc-Tyr(tBu)-OH: In the context of Fmoc/tBu SPPS, the tert-butyl ether protecting group of Fmoc-Tyr(tBu)-OH is the preferred choice. The tBu group is highly stable to the basic conditions (typically piperidine in DMF) used for the removal of the Nα-Fmoc group.[] It is then efficiently removed during the final cleavage from the resin with a strong acid, such as TFA. This orthogonality between the Nα- and side-chain protecting groups is a key advantage of the Fmoc/tBu strategy and generally leads to cleaner peptide synthesis with fewer side reactions compared to the Boc/Bzl approach for tyrosine-containing peptides.[5]
Experimental Protocols
Protocol 1: Evaluation of Protected Tyrosine Stability under Simulated Boc-SPPS Deprotection Conditions
This protocol describes a method to quantify the formation of side products from protected tyrosine derivatives upon treatment with TFA.
1. Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., this compound, Boc-Tyr(2,6-Cl2Bzl)-OH) in dichloromethane (DCM). b. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. c. Incubate the solution at room temperature.
2. Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the TFA with a base (e.g., N,N-diisopropylethylamine - DIPEA). c. Evaporate the solvent under a stream of nitrogen.
3. HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Use a C18 column with a gradient elution, for example, a linear gradient of acetonitrile in water, both containing 0.1% TFA. d. Monitor the elution profile at 220 nm and 280 nm. e. Identify and quantify the peaks corresponding to the starting material and any side products (e.g., 3-benzyltyrosine) by comparing with authenticated standards.
Protocol 2: Final Cleavage from Resin and Analysis
This protocol outlines the final cleavage step in SPPS and subsequent analysis to assess the integrity of the incorporated tyrosine residue.
1. Peptide-Resin Preparation: a. Synthesize a short model peptide containing the tyrosine derivative of interest using either Boc/Bzl or Fmoc/tBu SPPS.
2. Cleavage Cocktail Preparation: a. For Boc/Bzl SPPS with a Merrifield resin, prepare a cleavage cocktail of anhydrous hydrogen fluoride (HF) with a scavenger such as anisole. b. For Fmoc/tBu SPPS with a Rink Amide resin, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
3. Cleavage Procedure: a. Treat the dried peptide-resin with the appropriate cleavage cocktail for 1-2 hours at room temperature. b. Precipitate the cleaved peptide in cold diethyl ether. c. Centrifuge and wash the peptide pellet with cold ether to remove scavengers and by-products.
4. HPLC and Mass Spectrometry Analysis: a. Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC as described in Protocol 1. b. Characterize the collected fractions by mass spectrometry to confirm the identity of the desired peptide and any side products.
Visualization of Stability Comparison Workflow
Caption: Workflow for comparing the stability of protected tyrosine derivatives.
Logical Pathway for Selecting a Protected Tyrosine
Caption: Decision tree for selecting an appropriate protected tyrosine.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 4. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for the Validation of Tyr(Bzl)-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate validation of peptides containing side-chain protecting groups is a critical checkpoint. Among these, the benzyl ether protection of tyrosine, Tyr(Bzl), presents unique analytical considerations. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the validation of Tyr(Bzl)-containing peptides, supported by experimental data and detailed protocols to ensure confident characterization of these synthetic molecules.
The benzyl group is a common choice for protecting the hydroxyl functionality of tyrosine during solid-phase peptide synthesis (SPPS). Its removal is typically achieved under strong acid conditions, and therefore, monitoring its presence or absence is crucial for confirming the final deprotected peptide sequence and identifying any synthesis-related impurities. Mass spectrometry (MS) stands as the primary tool for this validation, offering high sensitivity and detailed structural information. However, the choice of ionization and fragmentation techniques can significantly impact the quality and interpretation of the resulting data.
Unraveling Fragmentation: A Head-to-Head Comparison of MS/MS Techniques
The stability of the benzyl protecting group under different fragmentation conditions is a key factor in selecting the optimal analytical method. Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) are the most common tandem mass spectrometry (MS/MS) techniques used for peptide sequencing. Their effectiveness in analyzing Tyr(Bzl)-containing peptides varies, primarily due to their different mechanisms of inducing fragmentation.
A significant characteristic in the MS/MS analysis of Tyr(Bzl)-containing peptides is the potential for the neutral loss of the benzyl group (C7H7, ~91 Da) or the entire benzyloxy group (C7H7O, ~107 Da). The observance and intensity of this neutral loss can be a diagnostic indicator of the presence of the Tyr(Bzl) modification.
| Fragmentation Technique | Predominant Ion Types | Neutral Loss of Benzyl Group | Suitability for Tyr(Bzl) Peptides |
| Collision-Induced Dissociation (CID) | b- and y-ions | Often observed as a prominent peak | Good for initial confirmation, but can lead to spectra dominated by the neutral loss, potentially obscuring backbone fragmentation. |
| Higher-Energy Collisional Dissociation (HCD) | b- and y-ions | Observed, but often with better preservation of backbone fragment ions compared to CID. | Generally considered superior to CID for this application, providing a balance between diagnostic neutral loss and sequence-informative ions. |
| Electron-Transfer Dissociation (ETD) | c- and z-ions | Less prominent or absent, as ETD primarily cleaves the peptide backbone. | Ideal for sequencing the peptide backbone without significant interference from the protecting group, but may not provide a strong diagnostic ion for the Tyr(Bzl) modification itself. |
Experimental Protocols: A Step-by-Step Guide to Analysis
Reproducible and reliable data acquisition requires meticulously planned experimental protocols. Below are detailed methodologies for the LC-MS/MS analysis of a synthetic peptide containing a Tyr(Bzl) residue.
Sample Preparation
-
Dissolution: Dissolve the lyophilized synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10-100 fmol/µL for direct infusion or LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min is a good starting point and should be optimized for the specific peptide.
-
Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of CID, HCD, and ETD fragmentation.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Parameters:
-
Mass Range: m/z 300-2000
-
Resolution: 60,000
-
-
MS/MS Scan Parameters (Data-Dependent Acquisition):
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).
-
ETD: Calibrated charge-dependent ETD reaction times.
-
Isolation Window: 1.2-2.0 m/z.
-
Activation Type: As per the comparison being performed.
-
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the expected fragmentation patterns, the following diagrams are provided.
Concluding Remarks
The successful validation of synthetic peptides containing Tyr(Bzl) is readily achievable with modern mass spectrometry. While CID can provide initial confirmation of the modification through its characteristic neutral loss, HCD offers a more balanced fragmentation profile, yielding both the diagnostic neutral loss and sufficient backbone fragmentation for sequence confirmation. For unambiguous sequencing of the peptide backbone, particularly for longer or more complex peptides, ETD is the superior choice as it minimizes side-chain fragmentation.
By selecting the appropriate fragmentation technique and adhering to robust experimental protocols, researchers can confidently characterize their Tyr(Bzl)-containing peptides, ensuring the integrity of their synthetic products and accelerating their research and development endeavors. The data presented in this guide underscores the importance of a multi-faceted analytical approach to navigate the complexities of modified peptide analysis.
A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of raw materials is a critical first step. Boc-Tyr(Bzl)-OH (N-α-t-Boc-O-benzyl-L-tyrosine) is a key protected amino acid derivative where purity directly impacts the success of peptide synthesis, influencing the yield and impurity profile of the final peptide. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for analyzing the purity of such intermediates.
This guide provides a comparative overview of two common RP-HPLC methods for assessing the chemical purity of this compound. While numerous specific methods exist within individual laboratories and manufacturers, they are generally variations of the fundamental principles outlined here. The primary difference between the presented methods lies in the gradient elution profile, which can be tailored to either prioritize rapid analysis or achieve higher resolution of potential impurities.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key parameters of two representative RP-HPLC methods for the purity analysis of this compound. These methods are designed to separate the main compound from potential impurities such as starting materials, by-products from the synthesis (e.g., incomplete protection), or degradation products.
| Parameter | Method A: Rapid Purity Screen | Method B: High-Resolution Analysis |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Gradient | 30% to 90% B in 15 min | 40% to 70% B in 30 min |
| Detection Wavelength | 220 nm & 254 nm | 220 nm & 254 nm |
| Column Temperature | 35 °C | 40 °C |
| Injection Volume | 10 µL | 20 µL |
| Typical Application | Routine quality control, in-process checks | Impurity profiling, reference standard qualification |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. Adherence to these protocols is crucial for obtaining reproducible results.
Sample Preparation (Applicable to both methods)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.
Method A: Rapid Purity Screen
This method is optimized for fast analysis times, making it suitable for routine quality control where a quick assessment of purity is required.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm (for peptide bond and general detection) and 254 nm (for the aromatic rings).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 15.1 30 | 20.0 | 30 |
Method B: High-Resolution Analysis
This method employs a longer column and a shallower gradient to achieve superior separation of closely eluting impurities, which is essential for detailed impurity profiling and characterization.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 220 nm and 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 30.0 70 30.1 40 | 35.0 | 40 |
Visualization of the HPLC Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound using HPLC.
Caption: General workflow for HPLC purity analysis of this compound.
Comparative analysis of different cleavage cocktails for Tyr(Bzl) deprotection
For Researchers, Scientists, and Drug Development Professionals
The removal of the benzyl (Bzl) protecting group from tyrosine (Tyr) residues is a critical step in solid-phase peptide synthesis (SPPS). The choice of cleavage cocktail, a mixture of a strong acid and various scavengers, is paramount to achieving high peptide purity and yield. Incomplete deprotection or side reactions can lead to a heterogeneous final product, complicating purification and potentially impacting biological activity. This guide provides a comparative analysis of commonly used cleavage cocktails for Tyr(Bzl) deprotection, supported by established protocols and chemical principles.
The primary challenge during Tyr(Bzl) deprotection is the acid-catalyzed migration of the benzyl group from the oxygen atom of the tyrosine side chain to the aromatic ring, resulting in the formation of 3-benzyltyrosine, a significant and often difficult-to-remove impurity.[1] Cleavage cocktails are formulated with scavengers to trap the carbocations generated during the cleavage of protecting groups, thereby minimizing this and other potential side reactions.
Comparative Analysis of Cleavage Cocktails
Several cleavage cocktails have been developed to address the challenges of deprotecting peptides containing sensitive residues like tyrosine. The most common cocktails are based on trifluoroacetic acid (TFA) as the cleavage agent, combined with a variety of scavengers. Below is a comparison of three widely used cocktails: Reagent K, Reagent B, and a simpler TFA/TIS/Water mixture.
| Cleavage Cocktail | Composition (v/v) | Key Scavengers & Their Roles | Recommended Use |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol: A carbocation scavenger that is particularly effective in preventing the re-alkylation of the tyrosine ring. Thioanisole: A soft nucleophile that assists in the cleavage of benzyl-based protecting groups and scavenges carbocations.[2][3] EDT: A scavenger for t-butyl cations and assists in the removal of trityl groups from cysteine.[4] | A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5][6][7][8] It is often considered a "universal" cleavage reagent.[7] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol: As in Reagent K, it acts as a carbocation scavenger for tyrosine protection.[9] TIS: A highly effective scavenger for trityl cations and other carbocations.[10][11] It is less odorous than thiol-based scavengers.[1][5] | A less odorous alternative to Reagent K, particularly useful for peptides containing trityl-protected residues.[1][5] However, it may not be sufficient to prevent the oxidation of methionine residues.[1][5] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | TIS: The primary scavenger for carbocations.[10][12] Water: Acts as a nucleophile to facilitate the final hydrolysis of the peptide from the resin. | Suitable for many peptides, especially those without highly sensitive residues like Cys, Met, or Trp.[4][13][14] Its effectiveness for peptides with Tyr(Bzl) depends on the sequence and the presence of other protecting groups. |
Experimental Protocols
Detailed methodologies for utilizing these cleavage cocktails are provided below. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.[4]
Protocol 1: General Peptide Cleavage using Reagent K[6][7][8][9]
-
Resin Preparation: If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using a standard deprotection procedure (e.g., 20% piperidine in DMF). Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by mixing trifluoroacetic acid (82.5% v/v), phenol (5% w/v), water (5% v/v), thioanisole (5% v/v), and 1,2-ethanedithiol (2.5% v/v). Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Suspend the dried peptide-resin in Reagent K (a general guideline is 10-40 mL per gram of resin).[6] Stir the mixture at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[6]
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 5 mL/g resin) and combine the filtrates.
-
In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: "Odorless" Peptide Cleavage using Reagent B[1][6]
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent B by mixing trifluoroacetic acid (88% v/v), phenol (5% w/v), water (5% v/v), and triisopropylsilane (2% v/v).[1][5] Use immediately after preparation.[1][5]
-
Cleavage Reaction: Suspend the resin in Reagent B (approximately 100 µL per mg of peptide resin).[1] Stir the mixture for 1 hour at room temperature.[1]
-
Peptide Precipitation and Isolation:
-
Filter and wash the resin with a small amount of additional Reagent B.
-
Cool the combined filtrates to 4°C and add cold methyl t-butyl ether (3 times the volume of the combined filtrates) to precipitate the crude peptide.[1]
-
Isolate the peptide pellet by centrifugation and wash with cold ether as described in Protocol 1.
-
Protocol 3: Standard Peptide Cleavage using TFA/TIS/Water[5][9][14]
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, carefully mix trifluoroacetic acid (95% v/v), triisopropylsilane (2.5% v/v), and deionized water (2.5% v/v). Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. The reaction is typically carried out for 1-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Follow the same procedure as outlined in Protocol 1 for precipitation with cold diethyl ether, centrifugation, washing, and drying.
Visualizing the Chemistry of Deprotection
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and the general workflow of peptide cleavage.
Caption: Deprotection of Tyr(Bzl) and the role of scavengers.
Caption: General experimental workflow for peptide cleavage.
Conclusion
The selection of an appropriate cleavage cocktail is a critical decision in the synthesis of peptides containing Tyr(Bzl). While Reagent K offers a robust, albeit odorous, solution for complex peptides, Reagent B provides a less pungent alternative suitable for many sequences. For simpler peptides, a straightforward TFA/TIS/water mixture may suffice. The choice ultimately depends on the specific peptide sequence, the presence of other sensitive amino acids, and the tolerance for particular side products. Careful consideration of the scavenger composition and adherence to established protocols will significantly enhance the yield and purity of the final peptide product.
References
- 1. peptide.com [peptide.com]
- 2. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 3. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. benchchem.com [benchchem.com]
- 9. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
The Benzyl Protecting Group: A Comparative Guide to its Orthogonality in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in complex peptide synthesis. This guide provides an objective comparison of the benzyl (Bzl) protecting group with other common alternatives, focusing on its orthogonality, performance, and impact on peptide purity and yield. The information presented is supported by experimental data to aid in the rational design of peptide synthesis strategies.
The benzyl group, a cornerstone in peptide chemistry, is predominantly used for the protection of a variety of amino acid side chains, particularly in conjunction with the tert-butoxycarbonyl (Boc) strategy for Nα-protection. Its unique cleavage conditions, requiring strong acids like hydrogen fluoride (HF) or catalytic hydrogenolysis, set it apart from the more widely used acid-labile tert-butyl (tBu) and base-labile fluorenylmethoxycarbonyl (Fmoc) groups. This distinction forms the basis of its "quasi-orthogonal" nature in the Boc/Bzl strategy.
Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies
The choice between the Boc/Bzl and the Fmoc/tBu strategies often depends on the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of sensitive residues. While the Fmoc/tBu strategy is generally favored for its milder deprotection conditions, the Boc/Bzl approach offers distinct advantages in certain scenarios.
A study on the simultaneous multiple peptide synthesis revealed that the Boc/Bzl strategy resulted in a higher average yield and purity compared to the Fmoc/tBu strategy under "average" conditions. This suggests that for routine, high-throughput synthesis, the Boc/Bzl approach may offer greater robustness.
| Synthesis Strategy | Average Yield of Crude Peptide | Average Purity of Crude Peptide |
| Boc/Bzl (T-bags) | 71% | 70% |
| Fmoc/tBu (T-bags) | 60% | 46% |
| Fmoc/tBu (Cotton) | 38% | 65% |
Orthogonality and Deprotection Conditions
The core principle of orthogonality in peptide synthesis is the ability to selectively remove one type of protecting group without affecting others. The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the semi-permanent Bzl side-chain protecting groups are removed by acidic conditions, albeit of different strengths. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the Bzl group requires a much stronger acid, typically anhydrous hydrogen fluoride (HF). This difference in lability allows for a degree of selective deprotection.
In contrast, the Fmoc/tBu strategy offers true orthogonality, with the base-labile Fmoc group for Nα-protection and the acid-labile tBu group for side-chain protection.
| Protecting Group | Deprotection Condition | Orthogonal To |
| Benzyl (Bzl) | Strong acid (e.g., HF) or Catalytic Hydrogenolysis | Fmoc, Alloc |
| tert-Butyl (tBu) | Moderate acid (e.g., TFA) | Fmoc, Cbz (under non-hydrogenolytic conditions) |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF) | Boc, Bzl, tBu, Cbz |
| Carbobenzyloxy (Cbz) | Catalytic Hydrogenolysis or strong acid (HBr/AcOH) | Fmoc, Boc, tBu (under non-acidic conditions) |
Experimental Workflows
The following diagrams illustrate the general workflows for the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.
A Comparative Review of Tyrosine Protecting Groups and Their Associated Side Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the tyrosine side chain is a critical decision in peptide synthesis. This choice directly impacts the yield, purity, and integrity of the final peptide by influencing the prevalence of side reactions, particularly during acidic cleavage steps. This guide provides an objective comparison of common tyrosine protecting groups, focusing on quantitative data regarding their associated side reactions, and includes detailed experimental protocols for context.
The primary challenge in protecting the tyrosine hydroxyl group lies in preventing unwanted modifications of its electron-rich phenol ring. The most prevalent side reaction is C-alkylation, where electrophilic species, often carbocations generated from the cleavage of other protecting groups or the tyrosine protector itself, attack the aromatic ring at the C3 position (ortho to the hydroxyl group). This guide will focus on the quantitative comparison of this and other side reactions for four commonly used tyrosine protecting groups: Benzyl (Bzl), tert-Butyl (tBu), 2,6-Dichlorobenzyl (Cl₂Bzl), and 2-Bromobenzyloxycarbonyl (2-Br-Z).
Comparison of Tyrosine Protecting Group Performance
The choice between protecting groups often involves a trade-off between stability during synthesis and the propensity for side reactions during deprotection. The following tables summarize the stability and quantitative side reaction data compiled from various studies.
Table 1: General Properties and Acid Stability of Common Tyrosine Protecting Groups
| Protecting Group | Abbreviation | Typical Strategy | Nα-Deprotection Stability | Cleavage Conditions | Relative Acid Stability |
| Benzyl | Bzl | Boc/Bzl | Partially labile to TFA[1] | Strong Acids (e.g., HF) | Moderate |
| tert-Butyl | tBu | Fmoc/tBu | Stable to Piperidine | Moderate Acids (e.g., TFA) | Low |
| 2,6-Dichlorobenzyl | Cl₂Bzl | Boc/Bzl | Stable to 50% TFA[1] | Strong Acids (e.g., HF) | High |
| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Boc/Bzl | Stable to 50% TFA | Strong Acids (e.g., HF, TFMSA) | High |
Table 2: Quantitative Comparison of C-Alkylation Side Reactions
| Protecting Group | Cleavage Reagent | Scavenger(s) | % C-Alkylation (Side Product) | Reference |
| Tyr(tBu) | TFA | None (in presence of other tBu groups) | 0.5 - 1.0% (3-tert-butyltyrosine) | [2][3] |
| Tyr(tBu) | 0.1 N HCl in HFIP | None | Not Detected | [4] |
| Tyr(Bzl) | High Conc. HF | Anisole | Significant (3-benzyltyrosine) | [5] |
| Tyr(Bzl) | Low Conc. HF | Anisole/DMS | Minimal (3-benzyltyrosine) | [5] |
In-Depth Analysis of Protecting Groups
Benzyl (Bzl) Group
The Benzyl ether is a classic protecting group for tyrosine, primarily used in Boc/Bzl synthesis strategies. Its main drawback is its susceptibility to acid-catalyzed rearrangement and C-alkylation. During final cleavage with strong acids like anhydrous Hydrogen Fluoride (HF), the released benzyl cation can alkylate the tyrosine ring, forming 3-benzyltyrosine .[5]
-
Side Reaction: The acid-catalyzed O- to C-migration of the benzyl group can occur, especially under strong acid conditions.[6] The extent of 3-benzyltyrosine formation is highly dependent on the acid concentration; high concentrations of HF promote the SN1 mechanism, leading to more carbocation formation and subsequent alkylation.[5]
-
Mitigation Strategy: Using a "low-high" HF cleavage procedure, where a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (DMS) is used initially, can minimize this side reaction by favoring an SN2 mechanism.[5] The addition of scavengers such as phenol and p-cresol is also effective.[6]
tert-Butyl (tBu) Group
The tert-Butyl ether is the standard protecting group for tyrosine in Fmoc/tBu solid-phase peptide synthesis (SPPS). Its lability to moderate acids like Trifluoroacetic Acid (TFA) makes it orthogonal to the base-labile Fmoc group. However, this lability is also the source of its primary side reaction.
-
Side Reaction: During TFA cleavage, the liberated tert-butyl cation is a potent electrophile that can alkylate the deprotected tyrosine ring to form 3-tert-butyltyrosine . Studies have quantified this side reaction to be in the range of 0.5-1.0% .[2][3]
-
Mitigation Strategy: The use of scavengers is essential to trap the tBu cations. Common scavenger cocktails include TFA with triisopropylsilane (TIS) and water, which effectively reduce the carbocation.
2,6-Dichlorobenzyl (Cl₂Bzl) Group
To overcome the instability of the Bzl group, electron-withdrawing substituents were added to the benzyl ring. The 2,6-Dichlorobenzyl ether is significantly more stable to acid than the standard Bzl group, making it a better choice for lengthy syntheses in the Boc/Bzl strategy.
-
Side Reaction: Due to its enhanced stability, the tendency for the Cl₂Bzl group to be cleaved and subsequently act as an alkylating agent during routine TFA steps is greatly diminished. While quantitative data is scarce, it is considered superior to Bzl in preventing C-alkylation. A potential, though less commonly reported, side reaction could be the formation of chlorinated tyrosine species under harsh cleavage conditions, though this is not well-documented as a major issue.
-
Cleavage: Requires strong acids like HF for efficient removal.
2-Bromobenzyloxycarbonyl (2-Br-Z) Group
The 2-Br-Z group is another acid-stable protecting group used in Boc chemistry. Like the Cl₂Bzl group, the electron-withdrawing bromine atom increases the stability of the protecting group towards premature cleavage.
-
Side Reaction: This group provides excellent protection against O- to C-rearrangement and subsequent C-alkylation during synthesis. It is considered a robust alternative to the Bzl group for minimizing such side reactions.
-
Cleavage: It is readily removed with HF, and also compatible with other strong acids like TFMSA and HBr.[7]
Visualizing Reaction Pathways and Workflows
Experimental Protocols
Protocol 1: General Procedure for TFA Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol is typical for peptides synthesized on Wang or Rink Amide resins containing acid-labile side-chain protecting groups like tBu.
-
Resin Preparation: The peptide-resin (typically 0.1 mmol) is washed with dichloromethane (DCM) and dried under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: A fresh cleavage cocktail is prepared. A common mixture ("Reagent K") for peptides containing multiple sensitive residues is:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% For peptides without sulfur-containing amino acids, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient to suppress t-butylation.[8]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). The mixture is gently agitated at room temperature for 2-3 hours.
-
Peptide Precipitation: The resin is filtered off, and the TFA solution containing the peptide is collected. The peptide is precipitated by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed several times with cold diethyl ether, and then dried. The crude peptide is dissolved in a suitable aqueous/organic solvent and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: General Procedure for HF Cleavage (Boc/Bzl Strategy)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel using a specialized, HF-resistant apparatus.
-
Resin Preparation: The N-terminal Boc group is removed with TFA, and the peptide-resin is thoroughly dried under high vacuum.
-
Scavenger Addition: The dried peptide-resin (0.1-1.0 g) is placed in a Kel-F reaction vessel. A scavenger, such as p-cresol (1.0 mL), is added.[5] Anisole is also a commonly used scavenger.[9]
-
HF Cleavage: The reaction vessel is attached to the HF apparatus, cooled in a dry ice/methanol bath, and evacuated. Anhydrous HF (approx. 9 mL) is condensed into the vessel. The reaction is stirred at 0 °C for 1 hour.[9]
-
HF Removal: The HF is removed by vacuum distillation into a calcium oxide trap.
-
Peptide Precipitation & Isolation: The residue is suspended in cold diethyl ether to precipitate the peptide. The peptide is collected by filtration, washed with cold ether, and dried.
-
Purification: The crude peptide is dissolved and purified by RP-HPLC.
Protocol 3: Synthesis of 3-tert-Butyl-L-Tyrosine Standard
Accurate quantification of side products requires a pure standard. This protocol is adapted from the literature describing the formation and synthesis of 3'-t-butyltyrosine.[2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve Z-Tyr (or another suitably N-protected tyrosine) in Trifluoroacetic Acid (TFA).
-
Alkylation: Add a source of tert-butyl cations, such as tert-butyl trifluoroacetate (CF₃COOBut), which is formed in situ during the deprotection of tBu groups. The reaction is allowed to proceed, during which C-t-butylation occurs on the aromatic ring.
-
Work-up and Deprotection: After the reaction, the TFA is removed under reduced pressure. The N-protecting group (e.g., Z-group) is removed using standard procedures (e.g., hydrogenolysis).
-
Purification: The resulting mixture containing tyrosine and 3-tert-butyltyrosine is purified using ion-exchange chromatography or preparative RP-HPLC to isolate the pure 3-tert-butyltyrosine.HCl salt.
-
Characterization: The structure and purity of the standard are confirmed by NMR and mass spectrometry.
Conclusion and Recommendations
The choice of a tyrosine protecting group is a critical parameter in peptide synthesis that must be tailored to the specific synthetic strategy and the sequence of the target peptide.
-
For Fmoc/tBu strategies , the tert-Butyl (tBu) group remains the standard. However, the formation of 0.5-1.0% of 3-tert-butyltyrosine is a known side reaction. The use of a scavenger cocktail, such as TFA/TIS/Water (95:2.5:2.5), is mandatory to minimize this impurity.
-
For Boc/Bzl strategies , the standard Benzyl (Bzl) group is prone to significant C-alkylation, especially with high-concentration HF cleavage. Employing a "low-high" HF cleavage protocol and appropriate scavengers (p-cresol, anisole) is crucial.
-
For complex or lengthy syntheses using the Boc/Bzl strategy, the more acid-stable 2,6-Dichlorobenzyl (Cl₂Bzl) or 2-Bromobenzyloxycarbonyl (2-Br-Z) protecting groups are strongly recommended. They offer superior stability, significantly reducing the risk of premature deprotection and subsequent C-alkylation side reactions, leading to higher purity of the crude peptide.
Ultimately, the optimal choice requires a careful balance between the stability of the protecting group, the conditions required for its removal, and the potential for side reactions that can compromise the integrity of the final product.
References
- 1. peptide.com [peptide.com]
- 2. Formation and synthesis of 3'-t-butyltyrosine [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Boc vs. Fmoc Strategy for Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision in the large-scale production of peptide-based active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the two methods, focusing on cost-effectiveness, efficiency, and scalability, supported by a summary of experimental considerations.
The selection of a protecting group strategy in SPPS has profound implications for the overall process economics, synthesis efficiency, and the purity of the final product. While both Boc and Fmoc chemistries are well-established, they present distinct advantages and disadvantages, particularly when scaling up production. The Fmoc strategy has largely become the mainstream choice for its milder reaction conditions and amenability to automation, though the Boc strategy retains relevance for specific applications, especially in the synthesis of long or hydrophobic peptides.[][2][3]
Comparative Analysis of Key Performance Indicators
The cost-effectiveness of each strategy is a multifactorial equation, balancing the upfront costs of raw materials with process efficiency, waste generation, and the final product's quality.
Raw Material Costs
A primary consideration in large-scale synthesis is the cost of protected amino acids. Generally, Fmoc-protected amino acids are more expensive than their Boc-protected counterparts due to the higher cost of the Fmoc protecting group and more complex purification processes.[] However, the increasing demand for Fmoc amino acids for therapeutic peptide production has led to economies of scale, making them more cost-competitive.[5] In contrast, the solvents often used in Boc chemistry, such as dichloromethane (DCM), are relatively inexpensive, which can reduce the overall raw material costs in large-scale manufacturing.[]
Reagent and Solvent Consumption
SPPS is a solvent-intensive process, and on a large scale, solvent costs and disposal are significant economic and environmental factors.[6] The Fmoc strategy typically employs solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), while Boc synthesis often utilizes DCM and trifluoroacetic acid (TFA) for deprotection.[][7] Efforts to make SPPS more sustainable ("green") have led to the exploration of alternative, less toxic, and more environmentally friendly solvents for both strategies.[7][8] While the volume of solvent used is substantial in both methods, some protocols in Fmoc chemistry allow for the recycling of reagents like piperidine, potentially offering better cost-effectiveness in the long run.[]
Process Efficiency and Yield
The Fmoc strategy is often associated with higher synthesis efficiency and product quality, which can offset the higher initial raw material costs.[] It generally achieves stable high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides where even small losses at each step can significantly impact the overall yield.[] The mild deprotection conditions of the Fmoc strategy also minimize side reactions, leading to higher purity of the crude product and simplifying downstream purification.[] Conversely, the Boc strategy's aggressive acid deprotection steps can be advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation by disrupting secondary structures.[][2]
Waste Generation and Disposal
Both strategies generate significant amounts of chemical waste. The high consumption of solvents for washing steps is a major contributor to the waste stream in both Boc and Fmoc SPPS.[9] The choice of strategy can influence the nature and volume of the waste. For instance, the use of hazardous reagents like hydrofluoric acid (HF) in traditional Boc cleavage requires specialized equipment and disposal procedures, adding to the overall cost and complexity.[2] Modern Fmoc chemistry, with its use of milder reagents like TFA for final cleavage, presents a more favorable profile in terms of waste management and safety.[3]
Quantitative Data Summary
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Protected Amino Acid Cost | Generally lower.[] | Generally higher, but prices are decreasing.[][5] | A significant factor in the overall raw material budget. |
| Primary Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF).[] | N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP).[] | Solvent cost, toxicity, and disposal are major cost drivers.[6] |
| Deprotection Reagent | Trifluoroacetic acid (TFA).[2] | Piperidine in DMF.[2] | Piperidine can be recycled, potentially reducing costs.[] |
| Final Cleavage Reagent | Strong acids like HF or TFMSA.[2] | Trifluoroacetic acid (TFA).[3] | The use of highly corrosive HF in Boc chemistry requires specialized equipment.[3] |
| Coupling Reagents | DCC/HOBt (lower cost).[] | HATU, HBTU (higher efficiency).[] | Modern coupling reagents used with Fmoc chemistry offer higher efficiency and lower racemization.[] |
| Typical Yield | Can be high, especially for hydrophobic sequences.[] | Typically >99% per cycle.[] | High per-cycle yield is crucial for long peptide synthesis.[] |
| Crude Purity | May be lower due to harsher deprotection conditions. | Generally higher due to milder conditions and fewer side reactions.[] | Higher crude purity reduces downstream purification costs. |
| Automation Compatibility | Less amenable to full automation. | Highly compatible with automated synthesizers.[] | Automation is key for efficiency and reproducibility in large-scale production.[] |
| Waste Profile | Involves hazardous acids requiring special handling. | Generally considered "greener" due to milder reagents.[] | Waste disposal is a significant operational cost. |
Experimental Protocols
The following are generalized protocols for a single amino acid coupling cycle in both Boc and Fmoc SPPS, intended to highlight the key differences in methodology.
Boc SPPS Cycle
-
Resin Swelling: The resin is swelled in DCM.
-
Boc Deprotection: The resin is treated with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[10]
-
Washing: The resin is washed multiple times with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal amine is neutralized with a base, typically diisopropylethylamine (DIPEA) in DCM.
-
Washing: The resin is washed again with DCM to remove excess base.
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt) and added to the resin. The reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DCM and other solvents to remove excess reagents and byproducts.
Fmoc SPPS Cycle
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for about 20 minutes to remove the Fmoc protecting group.[11]
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU/DIPEA) and added to the resin. The coupling reaction is typically complete within 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling byproducts.
Workflow Visualization
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: Boc SPPS Workflow Diagram
Caption: Fmoc SPPS Workflow Diagram
Conclusion and Recommendations
The choice between Boc and Fmoc chemistry for large-scale peptide synthesis is not straightforward and depends heavily on the specific peptide sequence, required purity, and the scale of production.
The Fmoc strategy is generally recommended for the large-scale synthesis of a wide variety of peptides due to its milder reaction conditions, higher crude purity, and excellent suitability for automation.[3][] These factors can lead to overall better cost-effectiveness despite the higher initial cost of Fmoc-protected amino acids, as they reduce the burden of downstream processing and improve reproducibility.[]
The Boc strategy , while older, remains a viable and sometimes preferred option for certain applications. Its advantages in synthesizing difficult, hydrophobic, or aggregation-prone sequences can result in higher yields and purity for these challenging targets.[][2] The lower cost of Boc-protected amino acids and some solvents can also make it an economically attractive option for specific, well-established manufacturing processes.[]
Ultimately, a thorough process evaluation, including small-scale pilot studies, is crucial to determine the most cost-effective and efficient strategy for the large-scale synthesis of a particular peptide.[12] This analysis should encompass not only the direct costs of materials but also the indirect costs associated with process time, labor, waste disposal, and purification.
References
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 9. Greening solid-phase peptide synthesis: Solvent consumption minimization - ACS Green Chemistry [gcande.digitellinc.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Biological Activity Assays for Peptides Synthesized with Boc-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of the final product's purity, yield, and, consequently, its biological activity. This guide provides a comparative analysis of biological activity assays for peptides synthesized using N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). It explores the common biological activities associated with tyrosine-containing peptides and presents detailed experimental protocols for their assessment. Furthermore, it offers a comparison with the alternative Fmoc-based synthesis strategy, highlighting the nuances that can influence experimental outcomes.
Peptide Synthesis Strategies: this compound vs. Alternatives
The two most prevalent methods for solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies. The use of this compound falls within the Boc/Bzl strategy, a classic approach that utilizes an acid-labile Boc group for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection.[1]
Boc/Bzl Strategy:
-
Nα-Deprotection: Moderate acid, typically trifluoroacetic acid (TFA).[1]
-
Side-Chain Protection: Benzyl-based ethers, esters, and carbamates.[1]
-
Final Cleavage: Strong acid, most commonly anhydrous hydrogen fluoride (HF).[1]
Alternative - Fmoc/tBu Strategy: The more modern Fmoc/tBu strategy employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. For tyrosine, this would involve using Fmoc-Tyr(tBu)-OH.[2]
-
Nα-Deprotection: Mild base, typically piperidine in DMF.[1]
-
Side-Chain Protection: Tert-butyl-based ethers, esters, and carbamates.[]
-
Final Cleavage: Moderate acid, typically a high concentration of TFA.[1]
The choice between these strategies can impact the synthesis of sensitive or long peptides. The harsh final cleavage step in Boc chemistry requires specialized equipment.[1] Conversely, the repeated basic conditions in Fmoc chemistry can sometimes lead to side reactions for certain sequences. While direct quantitative comparisons of the biological activity of the same peptide synthesized by both methods are not abundant in literature, the choice of synthesis can influence the purity and integrity of the final peptide, which in turn can affect its biological performance. One study on simultaneous multiple peptide synthesis suggested that the Boc/Bzl strategy resulted in higher average yield and purity under the tested conditions.[1]
Below is a workflow illustrating the Boc/Bzl solid-phase peptide synthesis cycle.
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.
Key Biological Activity Assays for Tyrosine-Containing Peptides
Tyrosine residues in peptides are pivotal for several biological functions, primarily serving as substrates for protein tyrosine kinases, but also contributing to antioxidant and tyrosinase inhibitory activities.
Tyrosine Kinase Activity Assays
Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[4] Synthetic peptides containing tyrosine are excellent tools for studying the activity and inhibition of these kinases.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the tyrosine residue of the peptide substrate.[5] | High sensitivity, considered the "gold standard".[6] | Use of radioactivity, requires specialized handling and disposal. |
| ELISA-based Assay | Utilizes a phosphotyrosine-specific antibody to detect the phosphorylated peptide, often captured on a microplate.[4] | Non-radioactive, high-throughput, good sensitivity. | Potential for antibody cross-reactivity, can be more expensive. |
Below is a diagram of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often the subject of study using these assays.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.[7]
Antioxidant Activity Assays
The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to scavenge free radicals, making tyrosine-containing peptides potential antioxidants.
| Assay Type | Principle | Advantages | Disadvantages |
| TEAC (Trolox Equivalent Antioxidant Capacity) | Measures the ability of the peptide to scavenge the stable radical cation ABTS•+. | Applicable to both hydrophilic and lipophilic antioxidants. | Does not represent all types of free radicals in biological systems. |
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the inhibition of peroxyl radical-induced oxidation. | Considered more biologically relevant as it uses a biologically relevant radical source. | More complex and requires a fluorescence plate reader. |
The following diagram illustrates the primary mechanisms of antioxidant peptides.
Caption: Mechanisms of Antioxidant Peptides.[4][8]
Tyrosinase Inhibition Assays
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. Peptides containing certain amino acid sequences can act as tyrosinase inhibitors.
The following table presents the half-maximal inhibitory concentration (IC50) values for novel tripeptides against mushroom tyrosinase, demonstrating the potential for synthetic peptides in this application.
| Peptide Sequence | IC50 (µM) |
| CSF | 136.04 ± 4.02 |
| CVL | 261.79 ± 3.64 |
| CSN | 177.74 ± 2.66 |
| Data adapted from a study on novel tripeptides as tyrosinase inhibitors.[9] |
A diagram illustrating the mechanism of tyrosinase inhibition is provided below.
Caption: Mechanism of Tyrosinase Inhibition by Peptides.[10]
Detailed Experimental Protocols
Radiometric Tyrosine Kinase Assay
Objective: To quantify the activity of a tyrosine kinase by measuring the incorporation of ³²P from [γ-³²P]ATP into a tyrosine-containing peptide substrate.
Materials:
-
Purified tyrosine kinase
-
Tyrosine kinase peptide substrate (synthesized using this compound)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the purified tyrosine kinase.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the paper squares and measure the incorporated radioactivity using a scintillation counter.[5][11]
ELISA-Based Tyrosine Kinase Assay
Objective: To measure tyrosine kinase activity using a non-radioactive, antibody-based detection method.
Materials:
-
Purified tyrosine kinase
-
Biotinylated tyrosine kinase peptide substrate
-
ATP
-
Kinase reaction buffer
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
Procedure:
-
Kinase Reaction: In a microcentrifuge tube, incubate the purified tyrosine kinase, biotinylated peptide substrate, and ATP in the kinase reaction buffer.
-
Capture: Add the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated peptide to bind.
-
Washing: Wash the plate to remove unbound components.
-
Antibody Incubation: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate.
-
Washing: Wash the plate to remove unbound antibody.
-
Detection: Add the TMB substrate and incubate until a color develops.
-
Stop and Read: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.[4]
Tyrosinase Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory effect of a peptide on the activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate buffer (pH 6.8)
-
Test peptide solutions at various concentrations
-
96-well plate
-
Plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test peptide solution (or buffer for control), and the tyrosinase solution.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each peptide concentration and calculate the IC50 value.[1][9]
This guide provides a foundational understanding of the biological assays relevant to peptides synthesized with this compound and offers a framework for comparing them to alternatives. The provided protocols and diagrams serve as practical tools for researchers in the field of peptide and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Coupling Efficiencies with Various Activation Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical determinant of success in creating effective antibody-drug conjugates (ADCs), diagnostic reagents, and other functionalized biomolecules. The efficiency of the coupling reaction, which dictates the yield and homogeneity of the final product, is a key performance metric. This guide provides an objective comparison of common activation methods, supported by experimental data and detailed protocols to inform your selection process.
Quantitative Comparison of Coupling Efficiencies
The coupling efficiency of a given activation method can vary significantly based on the specific biomolecules being conjugated, buffer conditions, and reaction stoichiometry. The following table summarizes typical reported coupling efficiencies for several widely used methods. It is important to note that these values are representative and optimization is often necessary to achieve the best results for a specific application.
| Activation Method | Target Functional Groups | Typical Coupling Efficiency (%) | Key Advantages | Key Disadvantages |
| EDC/NHS Chemistry | Carboxyls (-COOH) and Primary Amines (-NH₂) | 50 - 80% | Zero-length crosslinker, forms stable amide bonds. | O-acylisourea intermediate is unstable in aqueous solutions, potential for side reactions.[1][2][3][4] |
| Homobifunctional NHS Esters | Primary Amines (-NH₂) | 60 - 85% | Simple one-step reaction. | Can lead to intramolecular crosslinking and polymerization.[2] |
| Heterobifunctional (Maleimide-Thiol) | Primary Amines (-NH₂) and Sulfhydryls (-SH) | 80 - 95% | High specificity for thiols, allows for controlled, two-step conjugation.[5][6][7] | Maleimide group can be unstable at pH > 7.5, potential for retro-Michael addition.[8] |
| Click Chemistry (SPAAC) | Azides (-N₃) and Alkynes | > 90% | High efficiency and specificity, bio-orthogonal, proceeds under mild conditions.[6][9][10] | Requires introduction of azide and alkyne functional groups into the biomolecules. |
Reaction Mechanisms and Workflows
Visualizing the chemical pathways and experimental procedures is crucial for understanding and implementing these conjugation strategies. The following diagrams, created using the DOT language, illustrate the core mechanisms and a general workflow for assessing coupling efficiency.
Signaling Pathway Diagrams
Caption: EDC/NHS coupling reaction pathway.
Caption: Homobifunctional NHS ester coupling.
Caption: Maleimide-thiol coupling reaction.
Caption: Strain-Promoted Azide-Alkyne Click Chemistry.
Experimental Workflow Diagram
Caption: General workflow for determining coupling efficiency.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing and optimizing conjugation strategies. Below are generalized protocols for performing the coupling reactions and for quantifying their efficiency.
Protocol 1: General EDC/NHS Coupling Procedure
This two-step protocol is designed to couple a carboxyl-containing molecule to a primary amine-containing molecule.[4][11]
Materials:
-
Molecule 1 (with carboxyl groups)
-
Molecule 2 (with primary amine groups)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
-
Desalting columns
Procedure:
-
Activation of Molecule 1:
-
Dissolve Molecule 1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Immediately pass the activated molecule solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Coupling to Molecule 2:
-
Add the amine-containing Molecule 2 to the activated Molecule 1 solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted molecules.
-
Protocol 2: Quantification of Coupling Efficiency by SDS-PAGE and Densitometry
This method is suitable for assessing the formation of protein-protein conjugates.[12][13][14][15][16]
Materials:
-
Conjugated and unconjugated protein samples
-
SDS-PAGE gels and running buffer
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
-
Gel imaging system
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare samples of the conjugation reaction at different time points, as well as control samples of the unconjugated proteins.
-
Run the samples on an SDS-PAGE gel under reducing conditions.
-
-
Staining and Imaging:
-
Stain the gel with a protein stain and then destain to visualize the protein bands.
-
Acquire a high-resolution image of the gel using a gel documentation system.
-
-
Densitometric Analysis:
-
Open the gel image in an image analysis software.
-
Use the software's tools to define the lanes and measure the intensity of the protein bands corresponding to the unconjugated starting materials and the conjugated product.
-
-
Calculation of Coupling Efficiency:
-
Calculate the coupling efficiency using the following formula: Coupling Efficiency (%) = (Intensity of Conjugate Band / (Intensity of Conjugate Band + Intensity of Unconjugated Band)) * 100
-
Protocol 3: Quantification by Spectrophotometry (Degree of Labeling)
This protocol is used to determine the average number of fluorescent dye molecules conjugated to a protein.[17][18][19][20]
Materials:
-
Dye-labeled protein conjugate
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Purification:
-
Ensure all unconjugated dye is removed from the labeled protein solution by methods such as dialysis or gel filtration.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
-
Calculations:
-
Protein Concentration (M): Protein Concentration = (A₂₈₀ - (A_max * Correction Factor)) / ε_protein
-
Correction Factor (CF) = A₂₈₀ of the free dye / A_max of the free dye
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Dye Concentration (M): Dye Concentration = A_max / ε_dye
-
ε_dye = Molar extinction coefficient of the dye at its A_max
-
-
Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration
-
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the conjugated product from the starting materials.[21][22][23][24][25]
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., size exclusion, reverse phase, or hydrophobic interaction)
-
Mobile phases
-
Conjugated and unconjugated control samples
Procedure:
-
Method Development:
-
Develop an HPLC method that can effectively separate the conjugated product from the unconjugated starting materials. This may involve optimizing the column, mobile phase composition, and gradient.
-
-
Sample Analysis:
-
Inject a known amount of the purified conjugation reaction mixture onto the HPLC system.
-
Run the developed method and record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to the conjugate and the unreacted starting material.
-
Integrate the area under each peak.
-
-
Calculation of Coupling Efficiency:
-
Calculate the coupling efficiency based on the relative peak areas: Coupling Efficiency (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)) * 100
-
By carefully selecting the activation method and optimizing the reaction conditions, researchers can significantly improve the efficiency and reproducibility of their bioconjugation protocols, leading to higher quality reagents for a wide range of applications.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 13. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. cellmosaic.com [cellmosaic.com]
- 22. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Boc-Tyr(Bzl)-OH for Researchers
This document provides essential safety, logistical, and operational guidance for the handling of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). Designed for researchers, scientists, and professionals in drug development, this guide consolidates critical information to ensure safe laboratory practices and operational efficiency.
Section 1: Chemical and Physical Properties
This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). Understanding its properties is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| CAS Number | 2130-96-3 |
| Appearance | White to light yellow powder |
| Melting Point | 110-112 °C |
| Storage Temperature | 2-8°C |
Section 2: Hazard Identification and Safety Precautions
While specific hazard data can vary between suppliers, this compound is generally considered to be a hazardous substance. The following is a summary of potential hazards and recommended precautions.
GHS Hazard Statements: According to information from PubChem, which aggregates data from chemical suppliers, this compound has been classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Section 3: Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Use when engineering controls are insufficient to control airborne dust. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
For general laboratory safety, it is recommended to wear closed-toe shoes and confine long hair. Always wash hands thoroughly after handling the chemical.
Section 4: Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid the formation of dust and aerosols.
-
Keep away from sources of ignition.
-
Use non-sparking tools.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.
-
Keep away from strong oxidizing agents.
Section 5: Experimental Protocol: Use in Solid-Phase Peptide Synthesis
This compound is a key building block in Boc-based solid-phase peptide synthesis. The following is a generalized, step-by-step workflow for its incorporation into a peptide chain.
Experimental Workflow for SPPS using this compound
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Detailed Steps:
-
Resin Swelling: The solid support (e.g., Merrifield resin) is swelled in a suitable solvent such as dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to free the amine for the next coupling reaction.
-
Amino Acid Activation: In a separate vessel, this compound is activated using a coupling reagent like HBTU in the presence of HOBt and a base.
-
Coupling: The activated this compound is added to the resin, and the mixture is agitated to facilitate the coupling reaction.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is complete, the final N-terminal Boc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the benzyl group on tyrosine) are removed simultaneously, often using a strong acid like anhydrous hydrogen fluoride (HF).[3]
-
Purification: The crude peptide is purified, typically by high-performance liquid chromatography (HPLC).
Section 6: First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Section 7: Disposal Plan
All waste containing this compound should be handled as hazardous chemical waste.
Waste Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Procedure:
-
Segregation: Do not mix with non-hazardous waste.
-
Containment: Collect solid waste in a clearly labeled, sealed container. Collect liquid waste from reactions in a separate, compatible, and labeled container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
